Brinzolamide-d5
Description
Properties
IUPAC Name |
(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKCZRJWPKOAR-RQTACTIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Brinzolamide-d5 and its primary use in research
An In-depth Whitepaper on its Core Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Brinzolamide-d5, a deuterated analog of the carbonic anhydrase inhibitor Brinzolamide. Its primary role in research is as a high-fidelity internal standard for the precise quantification of Brinzolamide in biological matrices. This document details its properties, experimental applications, and presents quantitative data and methodologies for its use in bioanalytical assays.
Core Concepts: The Role of Stable Isotopes in Bioanalysis
In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is the gold standard. This compound, with five deuterium atoms replacing hydrogen atoms on the ethylamino side chain, is chemically almost identical to Brinzolamide.[1] This structural similarity ensures that it behaves nearly identically to the unlabeled drug during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in research.
| Property | Value |
| IUPAC Name | (4R)-4-(ethyl-1,1,2,2,2-d5-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide[1] |
| Synonyms | (4R)-(Ethylamino-d5)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide; AL-4682-d5; Azopt-d5 |
| CAS Number | 1217651-02-9[1] |
| Molecular Formula | C₁₂H₁₆D₅N₃O₅S₃[1] |
| Molecular Weight | 388.5 g/mol [1] |
| Purity | ≥99% deuterated forms (d₁-d₅)[1] |
| Formulation | A solid[1] |
| Solubility | Soluble in DMSO[1] |
Primary Research Application: Bioanalytical Quantification of Brinzolamide
The principal application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Brinzolamide in various biological samples, including urine, hair, and ocular tissues.[2][3]
Experimental Protocol: Quantification of Brinzolamide in Urine and Hair by UHPLC-MS/MS
This protocol is adapted from a validated method for the determination of carbonic anhydrase inhibitors.[2]
1. Preparation of Stock and Working Solutions:
-
Brinzolamide Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of Brinzolamide in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare by dissolving this compound in methanol.
-
Brinzolamide Working Solutions: Prepare by serial dilution of the stock solution in methanol to obtain concentrations of 10, 1, and 0.1 µg/mL.
-
This compound Working Solution (1 µg/mL): Prepare by diluting the IS stock solution in methanol.
2. Sample Preparation:
-
Urine Samples:
-
To a volume of urine, add the this compound working solution to achieve a final concentration of 5 ng/mL.[2]
-
Vortex the sample.
-
Dilute the sample with ultrapure deionized water before injection.
-
-
Hair Samples:
3. UHPLC-MS/MS Conditions:
-
Chromatographic System: A fast ultra-high-performance liquid chromatography system.
-
Mobile Phase: A gradient of 5% to 95% mobile phase B over 5 minutes.
-
Mobile Phase A: Ammonium formate buffer in water.
-
Mobile Phase B: Acetonitrile.
-
-
Column: A suitable C18 column.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 1-3 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in scheduled multiple reaction monitoring (MRM) mode.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Brinzolamide: 384 → 281[4]
-
This compound: (Specific transition for d5 variant to be optimized, expected around 389 → 286)
-
Quantitative Data from a Validated LC-QTOF-MS/MS Method
The following table summarizes the performance characteristics of a validated method for the quantification of Brinzolamide in dried blood spots, which demonstrates the level of precision and accuracy achievable with such methods. Although this study used a different internal standard, the parameters are representative of what can be expected when using this compound.
| Parameter | Result |
| Linearity Range | 0.500 - 20.0 µg/mL[5] |
| Inter-assay Precision | < 14%[5] |
| Intra-assay Precision | < 14%[5] |
| Inter-assay Accuracy | 92.2% to 111%[5] |
| Intra-assay Accuracy | 92.2% to 111%[5] |
| Mean Extraction Recovery | 93.5%[5] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalytical quantification of Brinzolamide using this compound as an internal standard.
Caption: Bioanalytical workflow for Brinzolamide quantification.
Signaling Pathways and Logical Relationships
While this compound itself is not involved in signaling pathways, its use is critical in studies that investigate the pharmacokinetics of Brinzolamide, which in turn affects the carbonic anhydrase pathway. The following diagram illustrates the logical relationship in a pharmacokinetic study design.
Caption: Logic of a Brinzolamide pharmacokinetic study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis and Isotopic Purity of Brinzolamide-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Brinzolamide-d5. This compound is the deuterated analog of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The incorporation of deuterium at the ethylamino side chain offers a valuable tool for pharmacokinetic studies and as an internal standard in bioanalytical methods.
Synthesis of this compound
The synthesis of this compound is achieved by introducing the deuterated ethylamino-d5 group in the final steps of the synthesis of the core Brinzolamide molecule. The most plausible and efficient method involves the use of commercially available ethylamine-d5 as the deuterium source. This approach ensures high isotopic enrichment at the desired positions.
The proposed synthetic pathway commences with the key intermediate, (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide. This intermediate is then activated, typically by conversion of the hydroxyl group to a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with ethylamine-d5.
Experimental Protocol: Synthesis of this compound
Step 1: Mesylation of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide
-
To a solution of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate.
Step 2: Nucleophilic Substitution with Ethylamine-d5
-
Dissolve the crude mesylated intermediate in a polar aprotic solvent like acetonitrile or dimethylformamide.
-
Add ethylamine-d5 (2.0 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification of this compound
-
The crude this compound is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield this compound as a white to off-white solid.
Synthetic Workflow Diagram
Brinzolamide-d5: A Technical Guide to its Mechanism as a Carbonic Anhydrase II Inhibitor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the mechanism of action of Brinzolamide as a potent inhibitor of carbonic anhydrase II (CA-II). Brinzolamide is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1] This document elucidates the molecular interactions, binding kinetics, and the physiological cascade affected by this inhibition. It includes detailed experimental protocols for key assays used to characterize carbonic anhydrase inhibitors, presents quantitative inhibition data in a structured format, and utilizes visualizations to clarify complex pathways and workflows.
It is important to note that Brinzolamide-d5 is a deuterated form of Brinzolamide. This isotopic labeling does not alter the pharmacological mechanism of action; instead, this compound serves as an essential internal standard for the quantification of Brinzolamide in biological samples through mass spectrometry-based methods.[2] Therefore, the mechanistic details described herein for Brinzolamide are directly applicable to this compound.
Core Mechanism of Action
Brinzolamide functions as a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase, with a particularly high affinity for isoenzyme II (CA-II). The primary site of action in the context of glaucoma treatment is the ciliary body of the eye, an area rich in CA-II.[3]
The fundamental role of carbonic anhydrase is to catalyze the rapid interconversion of carbon dioxide (CO₂) and water into bicarbonate (HCO₃⁻) and protons (H⁺).[4][5] In the ciliary processes, the formation of bicarbonate ions is a critical step in the secretion of aqueous humor.[6][7] By driving an osmotic gradient, bicarbonate transport facilitates the movement of sodium and fluid into the anterior chamber of the eye.[1][6]
Brinzolamide's therapeutic effect stems from its potent inhibition of this process. The key molecular interaction involves the sulfonamide moiety of the Brinzolamide molecule, which binds to the zinc (Zn²⁺) ion located in the active site of the CA-II enzyme.[8] This binding is a primary determinant of the high-affinity interaction.[8] Secondary interactions, particularly involving the "tail" of the Brinzolamide molecule, form stabilizing connections with hydrophobic residues within the active site cavity, such as Phe131, Leu198, and Pro202, which fine-tunes the tight binding and contributes to its isoform specificity.[4][8] By blocking the active site, Brinzolamide effectively halts the enzymatic hydration of CO₂, leading to a significant reduction in bicarbonate formation.[7] This suppression of bicarbonate production diminishes the osmotic gradient, thereby decreasing the rate of aqueous humor secretion and resulting in a clinically significant reduction of intraocular pressure.[6]
Caption: Physiological pathway of aqueous humor production and Brinzolamide's inhibitory action.
Quantitative Inhibition Data
The potency and selectivity of Brinzolamide have been quantified against various human carbonic anhydrase (hCA) isoforms. The data clearly demonstrates a high affinity for the target isoenzyme hCA-II, with significantly lower affinity for hCA-I, underscoring its selectivity.
| Inhibitor | Isozyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Brinzolamide | hCA-I | - | ~1,365 nM | [2] |
| Brinzolamide | hCA-II | 3.0 nM | 3.19 nM | [2] |
| Brinzolamide | hCA-IV | - | 45.3 nM | [2] |
Note: IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.
Detailed Experimental Protocols
The characterization of carbonic anhydrase inhibitors like Brinzolamide relies on a suite of biophysical and biochemical assays. Below are the methodologies for key experiments.
Spectrophotometric CA Inhibition Assay (p-NPA Method)
This assay measures the ability of an inhibitor to block the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.
Principle: CA-II catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at ~400-415 nm. The rate of color formation is proportional to enzyme activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20-50 mM HEPES-Tris or Tris-HCl buffer, pH 7.4.[9]
-
Enzyme Solution: Purified human carbonic anhydrase II (hCA-II) is diluted in the assay buffer to a final concentration of approximately 0.1 mg/mL.[9]
-
Substrate Solution: p-nitrophenyl acetate (p-NPA) is dissolved in methanol or acetonitrile to a stock concentration (e.g., 0.7 mM).[9]
-
Inhibitor Solution: Brinzolamide is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired test concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of assay buffer, 20 µL of the hCA-II enzyme solution, and 20 µL of the inhibitor solution (or DMSO for control wells).[9]
-
Pre-incubate the mixture for 15-20 minutes at a controlled temperature (e.g., 25°C or 37°C).[9]
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.[9]
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 415 nm over time (e.g., for 30 minutes at 1-minute intervals) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Stopped-Flow Spectrophotometry for CO₂ Hydration
This method is essential for measuring the kinetics of the physiologically relevant CO₂ hydration reaction, which is too rapid to be monitored by conventional spectrophotometers.[10]
Principle: Two solutions are rapidly mixed to create an out-of-equilibrium CO₂/HCO₃⁻ state. The ensuing CA-catalyzed reaction, HCO₃⁻ + H⁺ → CO₂ + H₂O, causes a rapid change in pH. This pH shift is monitored in real-time by observing the absorbance or fluorescence change of a pH indicator dye.[10]
Methodology:
-
Reagent Preparation:
-
Solution A: A buffer solution at a defined pH, such as HEPES at pH 7.03.
-
Solution B: A bicarbonate-rich solution saturated with a known percentage of CO₂, such as 44 mM HCO₃⁻ with 1% CO₂ at pH 8.41. This solution also contains a pH indicator (e.g., pyranine or phenol red).
-
Enzyme/Inhibitor: The CA-II enzyme, with or without the inhibitor (Brinzolamide), is included in Solution A.
-
-
Assay Procedure:
-
The two solutions are loaded into separate syringes of a stopped-flow instrument.
-
The instrument rapidly injects and mixes equal volumes of Solution A and Solution B into an observation cell.
-
The reaction is initiated upon mixing, creating an out-of-equilibrium state (e.g., ~22 mM HCO₃⁻, 0.5% CO₂, pH ~7.25).
-
-
Data Acquisition:
-
The change in absorbance or fluorescence of the pH indicator is recorded over a short timescale (milliseconds to seconds) as the pH relaxes to its new equilibrium (~pH 7.50).
-
-
Data Analysis:
-
The kinetic trace (signal vs. time) is fitted to an exponential function to determine the observed rate constant (k_obs).
-
Inhibition is quantified by comparing the k_obs values in the presence and absence of Brinzolamide.
-
Caption: General workflow for a spectrophotometric carbonic anhydrase II inhibition assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released (exothermic) or absorbed (endothermic) during the binding of an inhibitor to its target enzyme, providing a complete thermodynamic profile of the interaction.[11]
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified hCA-II in a suitable buffer (e.g., 50 mM buffer with 50 mM NaCl, pH 7.0).[12] The buffer must be identical for both the protein and the inhibitor to avoid artifacts from heats of dilution.
-
Prepare a solution of Brinzolamide in the exact same buffer at a concentration typically 10-20 times that of the protein.
-
Thoroughly degas both solutions before use.
-
-
Instrument Setup:
-
Load the hCA-II solution into the sample cell of the calorimeter.
-
Load the Brinzolamide solution into the titration syringe.[13]
-
Allow the system to equilibrate at the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 10 µL each) of the Brinzolamide solution into the protein-containing sample cell.[14]
-
After each injection, the heat change resulting from binding is measured by the instrument, which records the power required to maintain a zero temperature difference between the sample and reference cells.[13]
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.
-
Integrating these peaks yields a binding isotherm (heat change vs. molar ratio of inhibitor to protein).
-
This isotherm is fitted to a binding model to directly determine the binding affinity (Kₐ or its reciprocal, Kₔ), the binding stoichiometry (n), and the enthalpy of binding (ΔH).[13] The entropy (ΔS) can then be calculated.
-
Caption: Schematic of Brinzolamide's key binding interactions within the CA-II active site.
X-ray Crystallography
This technique provides high-resolution, three-dimensional structural information on how Brinzolamide physically docks into the active site of CA-II.
Methodology:
-
Crystallization:
-
Highly purified hCA-II is crystallized, typically using vapor diffusion methods.
-
The resulting protein crystals are soaked in a solution containing a high concentration of Brinzolamide to allow the inhibitor to diffuse into the active site.
-
-
Data Collection:
-
The inhibitor-bound crystal is exposed to a focused beam of X-rays.
-
The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.
-
-
Structure Determination:
-
The diffraction pattern is processed to calculate an electron density map of the unit cell.
-
A molecular model of the protein-inhibitor complex is built into the electron density map and refined to produce a final, detailed 3D structure. This structure reveals the precise orientation of Brinzolamide and its specific atomic interactions (e.g., hydrogen bonds, van der Waals contacts) with the amino acid residues of the active site.[8]
-
References
- 1. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. youtube.com [youtube.com]
- 4. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 10. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
The Role of Deuterium Labeling in Brinzolamide-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of deuterium labeling in Brinzolamide-d5, a vital tool in the bioanalysis of the ophthalmic drug Brinzolamide. This document details the principles behind its use, presents quantitative data, outlines experimental protocols, and visualizes key workflows, offering a comprehensive resource for professionals in pharmaceutical research and development.
Introduction: The Significance of Deuterium Labeling in Bioanalysis
In the landscape of modern drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a pivotal role in this context. The replacement of hydrogen atoms with deuterium in a drug molecule, such as in this compound, creates a compound that is chemically almost identical to the parent drug but has a distinct, higher mass.[1] This mass difference is the cornerstone of its utility as an internal standard.
Brinzolamide is a potent carbonic anhydrase II inhibitor used in the treatment of glaucoma and ocular hypertension.[2][3] Its accurate quantification in biological fluids like plasma, urine, and ocular tissues is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. This compound, with five deuterium atoms incorporated into the ethylamino side chain, serves as an ideal internal standard for this purpose.[4]
The primary advantages of using a deuterated internal standard like this compound include:
-
Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.[1]
-
Correction for Sample Preparation Variability: Losses during extraction, sample handling, and injection are accounted for, as both the analyte and the internal standard are affected similarly.
-
Improved Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, the accuracy and precision of the quantitative method are significantly enhanced.
Physicochemical Properties and Mass Spectrometry Data
This compound is specifically designed for use in mass spectrometric analysis. The five deuterium atoms increase its molecular weight by five Daltons compared to Brinzolamide, providing a clear mass shift for detection.
| Property | Brinzolamide | This compound | Reference |
| Chemical Name | (4R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e][3][4]thiazine-6-sulfonamide 1,1-dioxide | (R)-4-((ethyl-d5)amino)-2-(3-methoxypropyl)-3, 4-dihydro-2H-thieno[3, 2-e][3][4]thiazine-6-sulfonamide 1, 1-dioxide | [4][5] |
| Molecular Formula | C₁₂H₂₁N₃O₅S₃ | C₁₂H₁₆D₅N₃O₅S₃ | [5] |
| Molecular Weight | 383.51 g/mol | 388.5 g/mol | [5] |
| Precursor Ion (m/z) | 384.1 | 389.1 | [6] |
| Product Ions (m/z) | 306.0, 281.0, 210.0 | 311.0, 281.0, 210.0 | [6] |
| Purity | Not Applicable | ≥99% deuterated forms (d1-d5) |
Mass Spectra and Fragmentation
The mass spectra of Brinzolamide and this compound exhibit a clear mass shift of +5 m/z for the precursor ion. The fragmentation pattern is crucial for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in quantitative LC-MS/MS analysis.
Note: The mass spectrum for this compound presented below is a theoretical representation based on the known fragmentation of Brinzolamide and the expected mass shift from deuterium labeling.
Mass Spectrum of Brinzolamide:
Inferred Mass Spectrum of this compound:
Based on the fragmentation of Brinzolamide, the primary product ion resulting from the loss of the deuterated ethylamino group would be expected to show a +5 Da shift. Other fragments not containing the deuterated moiety would remain at the same m/z.
Experimental Protocols
The following sections detail a typical experimental workflow for the quantification of Brinzolamide in biological samples using this compound as an internal standard. This protocol is based on a validated UHPLC-MS/MS method for the analysis of Brinzolamide in urine and hair.[6]
Materials and Reagents
-
Brinzolamide reference standard
-
This compound internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
Standard Solution Preparation
-
Stock Solutions: Prepare stock solutions of Brinzolamide and this compound at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare serial dilutions of the Brinzolamide stock solution to create calibration standards and quality control (QC) samples. A typical working solution for the internal standard (this compound) would be prepared at 1 µg/mL in methanol.[6]
Sample Preparation (Urine)
-
Transfer 100 µL of urine sample to a conical glass tube.
-
Add 5 µL of the this compound internal standard working solution (final concentration of 5 ng/mL).[6]
-
Vortex the sample.
-
Add 5 mL of a solution of 0.1% formic acid in 5 mM ammonium acetate buffer:methanol (95:5, v/v).[6]
-
Vortex for 15 seconds and then centrifuge at 15,000 g for 3 minutes.[6]
-
Transfer 100 µL of the supernatant to an autosampler vial for UHPLC-MS/MS analysis.[6]
UHPLC-MS/MS Analysis
-
Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mobile phase consisting of 0.1% formic acid in 5 mM ammonium acetate buffer (A) and 0.01% formic acid in methanol (B).[6]
-
Flow Rate: 0.35 mL/min.[6]
-
Injection Volume: 3 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Brinzolamide and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Brinzolamide | 384.1 | 306.0 |
| This compound | 389.1 | 311.0 |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Matrix Effect | Assessed to ensure that ion suppression or enhancement from the biological matrix does not compromise the results. |
| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, etc.). |
A study quantifying Brinzolamide in urine reported a linear range from the limit of quantification (LOQ) to 500 ng/mL with determination coefficients greater than 0.99.[6] The intra- and inter-assay precision was lower than 15%, and the process efficiency was higher than 80%, with no significant ion suppression observed.[6]
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis can be inferred from the established synthetic routes for Brinzolamide. The deuterium atoms are introduced by using a deuterated starting material, specifically deuterated ethylamine (ethylamine-d5).
The final step in the synthesis of Brinzolamide typically involves the reaction of a precursor molecule with ethylamine to introduce the ethylamino side chain. By substituting ethylamine with ethylamine-d5 in this step, this compound is produced.
Visualizations
Principle of Isotope Dilution Mass Spectrometry
References
- 1. whitman.edu [whitman.edu]
- 2. This compound - Biochemicals - CAT N°: 30006 [bertin-bioreagent.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
Brinzolamide-d5: A Technical Guide for Researchers
An in-depth examination of the synthesis, analytical applications, and mechanism of action of the deuterated carbonic anhydrase inhibitor, Brinzolamide-d5.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the carbonic anhydrase inhibitor Brinzolamide. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, analytical methodologies for its quantification, and the biochemical pathways associated with its therapeutic effects.
Core Compound Data
This compound serves as a crucial internal standard for the accurate quantification of Brinzolamide in biological matrices during pharmacokinetic and metabolic studies. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1217651-02-9 | |
| Molecular Formula | C₁₂H₁₆D₅N₃O₅S₃ | |
| Molecular Weight | 388.5 g/mol | |
| Formal Name | (4R)-4-(ethyl-1,1,2,2,2-d₅-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide | |
| Purity | ≥99% deuterated forms (d₁-d₅) | |
| Formulation | A solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Carbonic Anhydrase Inhibition
Brinzolamide exerts its therapeutic effect by inhibiting carbonic anhydrase, a key enzyme in the ciliary processes of the eye responsible for the production of aqueous humor. By blocking this enzyme, Brinzolamide reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure. This mechanism is pivotal in the management of open-angle glaucoma and ocular hypertension.
Physical and chemical properties of Brinzolamide-d5
An In-depth Technical Guide to the Physical and Chemical Properties of Brinzolamide-d5
For researchers, scientists, and professionals in drug development, a thorough understanding of isotopically labeled compounds is crucial for pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the carbonic anhydrase inhibitor, Brinzolamide.
Core Physicochemical Properties
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry and liquid chromatography for the precise quantification of Brinzolamide in biological samples.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1217651-02-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₆D₅N₃O₅S₃ | [1][2][3][4] |
| Molecular Weight | 388.5 g/mol | [1][5] |
| Purity | ≥99% deuterated forms (d1-d5) | [4][6] |
| Appearance | Solid | [4][6] |
| Solubility | Soluble in DMSO | [1][4] |
| Synonyms | (4R)-(Ethylamino-d5)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide, AL-4682-d5, Azopt-d5 | [3] |
Mechanism of Action of Brinzolamide
Brinzolamide is a potent and highly specific inhibitor of carbonic anhydrase II (CA-II), an enzyme primarily located in the ciliary processes of the eye.[7][8] The inhibition of CA-II reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor. This leads to a reduction in intraocular pressure, making it an effective treatment for open-angle glaucoma and ocular hypertension.[8] this compound, being a deuterated analog, is expected to exhibit the same mechanism of action.
Caption: Mechanism of Action of Brinzolamide
Experimental Protocols
This compound is a critical tool for the accurate quantification of Brinzolamide in biological matrices.[4][6] Below are detailed methodologies for its use as an internal standard in Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS) analysis.[9]
Preparation of Standard and Internal Standard Solutions
-
Stock Solutions : Prepare stock solutions of Brinzolamide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions :
-
Storage : All solutions should be stored at -20°C.[9]
Sample Preparation for UHPLC-MS/MS Analysis
For Urine and Hair Samples: [9]
-
Spiking : Add the internal standard working solution to the urine and hair samples to achieve a final concentration of 5 ng/mL and 1 ng/mg, respectively.[9]
-
Extraction : Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.
-
Reconstitution : Evaporate the solvent and reconstitute the residue in a suitable mobile phase for injection into the UHPLC-MS/MS system.
For Rabbit Ocular Tissues (Aqueous Humor, Cornea, Conjunctiva, and Iris-Ciliary Body):
-
Homogenization : Homogenize the tissue samples in a suitable buffer.
-
Spiking : Add the this compound internal standard working solution (in acetonitrile) to the homogenized samples.
-
Protein Precipitation : Add 5% formic acid in water to each sample, vortex vigorously, and then add acetonitrile to precipitate proteins.
-
Centrifugation : Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer : Transfer the supernatant to a new 96-well plate.
-
Dilution : Dilute the supernatant with water before analysis by LC-MS/MS.
The following diagram illustrates a general workflow for the use of this compound in a typical bioanalytical method.
Caption: Experimental Workflow using this compound
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - CAS - 1217651-02-9 | Axios Research [axios-research.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. (S)-Brinzolamide (Ethyl-d5) | C12H21N3O5S3 | CID 133687725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Biochemicals - CAT N°: 30006 [bertin-bioreagent.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
Brinzolamide-d5: A Technical Guide to its Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and specifications for Brinzolamide-d5, a deuterated analog of the carbonic anhydrase inhibitor, Brinzolamide. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, a comprehensive understanding of its quality parameters is crucial for accurate and reproducible results. This document outlines the key specifications, analytical methodologies for its quantification, and a typical quality control workflow.
This compound: Core Specifications
This compound is synthesized to serve as a stable, isotopically labeled internal standard for the quantification of Brinzolamide in various biological matrices using mass spectrometry-based assays.[1][2] Its key physical and chemical properties are summarized below.
| Parameter | Specification | Source |
| Chemical Name | (4R)-4-(ethyl-1,1,2,2,2-d5-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide | [1] |
| CAS Number | 1217651-02-9 | [1] |
| Molecular Formula | C₁₂H₁₆D₅N₃O₅S₃ | [1] |
| Molecular Weight | 388.5 g/mol | [1] |
| Purity | ≥98% | Typical Specification |
| Isotopic Purity | ≥99% deuterated forms (d1-d5) | [1] |
| Appearance | White to off-white solid | Typical Specification |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C | [1] |
Analytical Methodologies for Quantification
The primary application of this compound is as an internal standard in chromatographic assays, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the precise quantification of Brinzolamide.
High-Performance Liquid Chromatography (HPLC)
While this compound is not typically the primary analyte in HPLC-UV methods, the chromatographic conditions for its parent compound, Brinzolamide, are directly applicable. A validated HPLC method is essential for assessing the purity of this compound and for separating it from potential impurities.
Table 2: Representative HPLC Method Parameters for Brinzolamide Analysis
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% formic acid or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) in varying ratios.[3][4] |
| Flow Rate | Typically 1.0 mL/min.[3][4] |
| Detection | UV detection at approximately 254 nm.[3][4] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying Brinzolamide in biological samples, with this compound serving as the ideal internal standard due to its similar chemical properties and distinct mass.
Table 3: Typical LC-MS/MS Method Parameters for Brinzolamide Quantification using this compound
| Parameter | Description |
| Chromatographic System | Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 or other suitable reverse-phase column |
| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents, often containing additives like formic acid or ammonium formate to improve ionization. |
| Flow Rate | 0.2-0.5 mL/min |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |
| Monitored Transitions | Brinzolamide: e.g., m/z 384.1 → 283.1This compound: e.g., m/z 389.1 → 288.1 |
| Internal Standard Concentration | A fixed concentration is added to all samples (calibrators, quality controls, and unknowns) to normalize for variations in sample preparation and instrument response. |
Quality Control and Certificate of Analysis Workflow
The Certificate of Analysis for this compound is a critical document that assures its identity, purity, and suitability for its intended use. The following diagram illustrates a typical quality control workflow for an isotopically labeled internal standard like this compound.
Caption: Quality Control Workflow for this compound.
Application in Bioanalytical Assays
The use of this compound as an internal standard is fundamental to achieving accurate and precise quantification of Brinzolamide in complex biological matrices. The following diagram outlines the typical workflow of its application in an LC-MS/MS assay.
Caption: Bioanalytical Workflow using this compound.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of Brinzolamide-d5
This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, storage, and key characteristics of Brinzolamide-d5. This deuterated analog of Brinzolamide is primarily utilized as an internal standard for its quantification in biological matrices by GC- or LC-MS.[1][2]
Chemical and Physical Properties
This compound is a stable, deuterated form of Brinzolamide, a potent inhibitor of carbonic anhydrase II (CAII).[1][3] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (4R)-4-(ethyl-1,1,2,2,2-d5-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxide[1] |
| CAS Number | 1217651-02-9[1] |
| Molecular Formula | C₁₂H₁₆D₅N₃O₅S₃[1] |
| Formula Weight | 388.5 g/mol [1] |
| Formulation | A solid[1] |
| Purity | ≥99% deuterated forms (d1-d5)[1] |
| Solubility | Soluble in DMSO[1] |
| Melting Point | Approximately 131°C (for non-deuterated Brinzolamide)[4] |
Safety and Hazard Information
The SDS for Brinzolamide indicates that it is harmful if swallowed (Acute toxicity, Category 4).[6] It is a potent pharmacologically active material, and occupational exposure to even small amounts may cause physiological effects.
Hazard Identification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |
Precautionary Statements:
| Code | Statement |
| P264 | Wash skin thoroughly after handling.[6] |
| P270 | Do not eat, drink or smoke when using this product.[6] |
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[6] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure laboratory safety. The following protocols are recommended based on general guidelines for handling hazardous chemicals.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE workflow is essential for minimizing risk.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid inhalation of dust.
-
Wash hands and face thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the laboratory.[6]
Storage and Stability
Proper storage is vital to maintain the integrity and stability of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 4 years (at -20°C)[1] |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere.[1] |
| Storage Container | Keep in a tightly closed container. |
Accidental Release and Disposal
In the event of a spill, follow these general procedures:
-
Personal Precautions: Wear appropriate PPE, including respiratory protection, to avoid dust inhalation. Keep unnecessary personnel away.
-
Environmental Precautions: Prevent the product from entering drains.
-
Methods for Cleaning Up: Carefully sweep up or vacuum the spilled solid material without creating dust. Place in a suitable, labeled container for disposal.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Mechanism of Action: Inhibition of Carbonic Anhydrase
Brinzolamide is a potent and specific inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for the production of aqueous humor in the ciliary processes of the eye.[7][8][9] By inhibiting CA-II, Brinzolamide reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, ultimately lowering intraocular pressure.[8][10] This mechanism makes it an effective treatment for glaucoma and ocular hypertension.[7][8]
The signaling pathway for Brinzolamide's mechanism of action is illustrated below.
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
-
Preparation: Ensure all necessary PPE is worn correctly as per the workflow in Figure 1. Conduct all work in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance.
-
Dissolution: Transfer the weighed solid to a sterile, appropriate-sized vial. Add the calculated volume of DMSO to achieve the desired concentration.
-
Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed vials at -20°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol for Stability Assessment of Stock Solution
This experimental workflow can be adapted to assess the stability of the prepared stock solution over time.
This guide provides a comprehensive overview of the safety, handling, and storage of this compound. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and maintaining the integrity of the compound for research purposes. Always refer to the most current Safety Data Sheet and institutional safety protocols before handling any chemical.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugs.com [drugs.com]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 8. What is Brinzolamide used for? [synapse.patsnap.com]
- 9. Brinzolamide - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
Methodological & Application
Utilizing Brinzolamide-d5 as an Internal Standard for Accurate Quantification of Brinzolamide in Biological Matrices by LC-MS/MS
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the use of Brinzolamide-d5 as an internal standard in the quantitative analysis of brinzolamide in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in pharmacokinetic and other drug development studies.
Introduction
Brinzolamide is a potent inhibitor of carbonic anhydrase II, primarily used in ophthalmic solutions to lower intraocular pressure in patients with glaucoma or ocular hypertension.[1][2] Accurate measurement of brinzolamide concentrations in biological samples such as plasma, urine, and various ocular tissues is essential for pharmacokinetic analysis, bioavailability studies, and therapeutic drug monitoring.
Mass spectrometry, particularly LC-MS/MS, offers high sensitivity and selectivity for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[3] this compound shares identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution allows for reliable correction of matrix effects and other sources of analytical variability.
This application note details the validated methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of brinzolamide with this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Brinzolamide and this compound reference standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human urine, hair, dried blood spots (DBS), or other relevant biological matrices
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of brinzolamide and this compound in methanol.
-
Working Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with methanol to concentrations of 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.[4]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.[4] The final concentration in spiked samples is typically around 5 ng/mL.[4]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank biological matrix with appropriate volumes of the brinzolamide working stock solutions.
Sample Preparation
The following are generalized protocols; specific optimization may be required for different matrices.
A simple dilution method is often sufficient for urine samples.[4]
-
Centrifuge urine samples to remove particulate matter.
-
Dilute the supernatant with mobile phase or a suitable buffer.
-
Add the this compound internal standard working solution.
-
Vortex and inject into the LC-MS/MS system.
-
Wash and decontaminate hair samples.
-
Incubate approximately 25 mg of hair with a digestion buffer (e.g., M3® buffer) at 100°C for 1 hour.[4]
-
After cooling, add the this compound internal standard working solution.
-
Centrifuge and inject the supernatant.[4]
-
Punch out a standardized disc from the DBS card.
-
Place the disc in a 96-well plate or microcentrifuge tube.
-
Add an extraction solution containing the this compound internal standard (e.g., acetonitrile).
-
Vortex and centrifuge.
-
Transfer the supernatant for analysis.
-
For tear samples collected on Schirmer strips, air dry the strip and place it in a microcentrifuge tube.[5]
-
For tissue samples (cornea, conjunctiva, iris-ciliary body), homogenize the tissue in an appropriate buffer.
-
Add the this compound internal standard working solution in acetonitrile to the tube and vortex vigorously.[5]
-
Centrifuge the samples, and transfer the supernatant to a new plate or vial.
-
Dilute the supernatant with water prior to injection.[5]
Experimental Workflow for Sample Analysis
Caption: Workflow from sample preparation to data analysis.
LC-MS/MS Method Parameters
Liquid Chromatography
The following table summarizes typical LC conditions for the analysis of brinzolamide.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., ACQUITY UPLC® BEH C18, 50 mm x 2.1 mm, 1.7 µm)[4] or a Cyano analytical column.[6][7] |
| Mobile Phase A | 0.1% formic acid in 5 mM ammonium acetate buffer[4] or 10 mM ammonium formate.[6][7] |
| Mobile Phase B | 0.01% formic acid in methanol[4] or methanol.[6][7] |
| Flow Rate | 0.35 mL/min[4][6][7] |
| Gradient | A gradient program is typically used, for example: starting at 5% B, increasing to 95% B, holding, and then re-equilibrating.[4] An isocratic mobile phase can also be used.[6][7] |
| Column Temp. | 50°C[4] |
| Autosampler Temp. | 10°C[4] |
| Injection Vol. | 1 µL[4] |
Mass Spectrometry
The following table outlines typical MS parameters for the detection of brinzolamide and this compound.
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Brinzolamide Transition | m/z 384.0 -> 281.0 (example, requires optimization) |
| This compound Transition | m/z 389.0 -> 286.0 (example, requires optimization) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Method Validation Data
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of brinzolamide using this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Matrix | Linearity Range | LLOQ (ng/mL) | r² |
| Urine | LLOQ - 500 ng/mL | 0.07 - 1.16 | >0.99 |
| Hair | LLOQ - 10 ng/mg | 0.02 - 0.15 | >0.99 |
| DBS | 0.500 - 20.0 µg/mL | 0.500 µg/mL | N/A |
Data synthesized from multiple sources.[4][6][7]
Table 2: Precision and Accuracy
| Matrix | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Urine/Hair | Low, Med, High | < 15% | < 15% | 85-115% |
| DBS | Low, Med, High | < 14% | < 14% | 92.2 - 111% |
Data synthesized from multiple sources.[4][6][7]
Table 3: Recovery and Matrix Effect
| Matrix | Process Efficiency | Matrix Effect |
| Urine/Hair | > 80% | No significant ion suppression |
| DBS | Mean Extraction Recovery: 93.5% | No matrix effect observed |
Data synthesized from multiple sources.[4][6][7]
Signaling Pathway and Logical Relationships
The use of an internal standard in mass spectrometry follows a logical principle to ensure accurate quantification. The diagram below illustrates this relationship.
Logical Relationship for Internal Standard Quantification
Caption: The ratio of analyte to IS response is used for quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of brinzolamide in diverse biological matrices. The protocols and data presented demonstrate that LC-MS/MS methods incorporating this compound exhibit excellent linearity, precision, accuracy, and sensitivity, making them highly suitable for high-throughput analysis in clinical and research settings. The detailed methodologies herein serve as a valuable resource for scientists and researchers in the field of drug development and bioanalysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Brinzolamide using Brinzolamide-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinzolamide is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme primarily located in the ciliary processes of the eye. By inhibiting CA-II, brinzolamide reduces the production of bicarbonate ions, which in turn decreases the secretion of aqueous humor.[1][2] This leads to a reduction in intraocular pressure (IOP), making it an effective treatment for ocular hypertension and open-angle glaucoma.[3] Therapeutic drug monitoring (TDM) of brinzolamide is crucial to optimize dosing, ensure efficacy, and minimize potential systemic side effects. Due to its high distribution into red blood cells, whole blood is the preferred matrix for monitoring brinzolamide concentrations.
This document provides a detailed protocol for the quantification of brinzolamide in human whole blood using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates Brinzolamide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.
Mechanism of Action of Brinzolamide
Brinzolamide lowers intraocular pressure by inhibiting carbonic anhydrase II in the ciliary body of the eye. This reduces the formation of bicarbonate, leading to decreased aqueous humor production.
Experimental Protocols
This section details the materials and step-by-step procedures for the quantification of brinzolamide in whole blood.
Materials and Reagents
-
Brinzolamide analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human whole blood (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve brinzolamide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the brinzolamide stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of brinzolamide in whole blood.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium formate in water with 0.1% formic acid B: Methanol |
| Gradient | Isocratic or gradient elution (e.g., 90:10 v/v Methanol:Ammonium formate) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Brinzolamide: To be optimized (e.g., m/z 384.0 -> 281.0) |
| This compound: To be optimized (e.g., m/z 389.0 -> 286.0) | |
| Source Temperature | To be optimized (e.g., 150°C) |
| Desolvation Temp. | To be optimized (e.g., 650°C) |
Note: MRM transitions and instrument-specific parameters (e.g., cone voltage, collision energy) should be optimized for the specific mass spectrometer being used.
Data Presentation
The following tables summarize the expected performance characteristics of the described method, based on published data for brinzolamide analysis.[1]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 20.0 µg/mL |
| Correlation (r²) | > 0.99 |
| Weighting | 1/x or 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 1.5 | < 15% | < 15% | 85 - 115% |
| MQC | 10.0 | < 15% | < 15% | 85 - 115% |
| HQC | 17.5 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 90% |
| Matrix Effect | Minimal |
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of brinzolamide in human whole blood. The use of this compound as an internal standard is critical for achieving reliable and accurate quantification, which is essential for personalized medicine and optimizing patient outcomes in the treatment of glaucoma and ocular hypertension.
References
- 1. Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: UHPLC-MS/MS Analysis of Brinzolamide in Urine with Brinzolamide-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brinzolamide is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping analysis.[3][4][5] This application note presents a detailed, robust, and sensitive UHPLC-MS/MS method for the quantification of brinzolamide in human urine. The use of a stable isotope-labeled internal standard, Brinzolamide-d5, ensures high accuracy and precision.[1][4] The simple "dilute-and-shoot" sample preparation method makes it suitable for high-throughput analysis.[3][5][6]
Experimental Protocols
Materials and Reagents
-
Brinzolamide and this compound standards were purchased from a reputable supplier.
-
LC-MS grade methanol, acetonitrile, and formic acid were used.[3]
-
Ultrapure water was generated in-house.
-
Human urine was obtained from drug-free volunteers.
Standard Solution Preparation
-
Stock solutions of Brinzolamide and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v).
-
The internal standard working solution (this compound) was prepared at a concentration of 100 ng/mL in the same diluent.
Sample Preparation A simple dilution method was employed for the preparation of urine samples.[3][5][6]
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 950 µL of a 5% methanol in water solution.
-
Add 50 µL of the urine supernatant to the microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Transfer the final solution to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis The analysis was performed on a triple quadrupole mass spectrometer coupled with a UHPLC system.
Data Presentation
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Brinzolamide | 384.0 | 217.1 (Quantifier) | 30 | 22 |
| 384.0 | 281.0 (Qualifier) | 30 | 16 | |
| This compound | 389.0 | 222.1 | 30 | 22 |
Note: The MRM transitions for Brinzolamide are based on a published method.[3] The precursor ion for this compound is calculated based on the addition of five deuterium atoms to the parent molecule, and the product ion is assumed to have a similar fragmentation pattern.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ, LQC, MQC, HQC | 85-115% |
| Precision at LLOQ, LQC, MQC, HQC | < 15% RSD |
| Matrix Effect | Minimal, compensated by internal standard |
| Recovery | > 90% |
Mandatory Visualization
Caption: Experimental workflow for UHPLC-MS/MS analysis of Brinzolamide in urine.
This application note details a straightforward, rapid, and reliable UHPLC-MS/MS method for the quantification of Brinzolamide in human urine. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, making this method highly suitable for clinical and research laboratories.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Brinzolamide-d5 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Brinzolamide and its deuterated internal standard, Brinzolamide-d5, from various biological matrices. The methodologies are optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common bioanalytical technique for quantifying drug concentrations in complex samples.
Introduction
Brinzolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. Accurate quantification of Brinzolamide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound is a stable isotope-labeled internal standard used to improve the accuracy and precision of these quantitative analyses by correcting for variability during sample preparation and analysis. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.
Mechanism of Action of Brinzolamide
Brinzolamide lowers intraocular pressure by inhibiting carbonic anhydrase II, an enzyme located in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn suppresses the secretion of aqueous humor. The following diagram illustrates this pathway.
Caption: Brinzolamide inhibits Carbonic Anhydrase II, reducing aqueous humor secretion.
Comparative Data of Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available resources. The following table summarizes the performance of different methods for the analysis of carbonic anhydrase inhibitors, providing a basis for method selection.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |
| Biological Matrix | Plasma, Aqueous Humor | Plasma, Urine | Plasma, Saliva |
| Recovery (%) | >80[1] | 77.4[2] | 84.1[2] |
| Matrix Effect | Moderate | Low | Low to Moderate |
| LOD/LOQ | Dependent on LC-MS system | Dependent on LC-MS system | Dependent on LC-MS system |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | Moderate | High |
| Protocol Simplicity | Simple | Moderate | Complex |
Note: Data presented is a compilation from various studies on carbonic anhydrase inhibitors and may not be a direct head-to-head comparison for Brinzolamide in all cases.
Experimental Protocols
Protein Precipitation (PPT) for Plasma and Aqueous Humor
This method is rapid and suitable for high-throughput analysis. Acetonitrile is a common precipitating agent that efficiently removes proteins while keeping Brinzolamide and this compound in the supernatant.
Materials:
-
Biological matrix (Plasma or Aqueous Humor)
-
This compound internal standard (IS) working solution (in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
Caption: Workflow for Protein Precipitation of this compound.
Detailed Steps:
-
Pipette 100 µL of the plasma or aqueous humor sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to the sample.
-
Add 250 µL of acetonitrile to the tube to precipitate the proteins.[3]
-
Vortex the mixture for 5 seconds to ensure thorough mixing.[3]
-
Centrifuge the tube at 14,800 rpm for 2 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Aqueous Humor
LLE offers a cleaner extract compared to PPT, which can reduce matrix effects and improve sensitivity. This protocol is adapted for small volumes of aqueous humor.
Materials:
-
Aqueous Humor sample
-
This compound internal standard (IS) working solution
-
Ethyl acetate (or other suitable organic solvent), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
References
Application Notes and Protocols: The Role of Brinzolamide-d5 in Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Brinzolamide-d5, a deuterated analog of the carbonic anhydrase inhibitor Brinzolamide, in the research and development of glaucoma treatments. This document details its primary application as an internal standard in bioanalytical methods, crucial for the accurate quantification of Brinzolamide in biological matrices. The protocols provided are based on established methodologies to ensure reliability and reproducibility in experimental settings.
Introduction to Brinzolamide and the Need for a Deuterated Standard
Brinzolamide is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye. By inhibiting CA-II, Brinzolamide reduces the formation of bicarbonate ions, which in turn suppresses the secretion of aqueous humor and lowers intraocular pressure (IOP), a major risk factor for the progression of glaucoma.[1][2][3][4]
In preclinical and clinical research, accurate measurement of Brinzolamide concentrations in biological samples is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This compound, a stable isotope-labeled version of Brinzolamide, serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry (MS). Its chemical and physical properties are nearly identical to Brinzolamide, but its increased mass allows for clear differentiation in MS analysis, ensuring precise and accurate quantification of the parent drug.[5]
Key Applications of this compound
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of Brinzolamide in various biological matrices, including:
-
Ocular Tissues: Aqueous humor, iris-ciliary body, cornea, and conjunctiva.
-
Biological Fluids: Plasma, whole blood, urine, and tears.[6]
-
Other Matrices: Hair samples for long-term exposure monitoring.[6]
This precise quantification is essential for:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Brinzolamide.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Brinzolamide.
-
Metabolic Profiling: Identifying and quantifying metabolites of Brinzolamide.
-
Therapeutic Drug Monitoring: Ensuring optimal drug exposure in patients.
Quantitative Data from Preclinical Research
The following tables summarize key pharmacokinetic parameters of Brinzolamide from a study in New Zealand White rabbits, where this compound was utilized as an internal standard for LC-MS/MS analysis.
Table 1: Pharmacokinetic Parameters of Brinzolamide in Rabbit Ocular Tissues Following a Single Topical Administration of 1% Brinzolamide Suspension. [7]
| Parameter | Aqueous Humor | Iris-Ciliary Body |
| Cmax (ng/mL or ng/g) | 408 | 1245 |
| tmax (h) | 0.25 | 4.0 |
| AUC(0-t) (ng·h/mL or ng·h/g) | 1260 | 12900 |
| Terminal Half-life (h) | 2.4 | 13.6 |
Table 2: Ocular Tissue Concentrations of Brinzolamide at 8 hours Post-Dose in Rabbits.
| Tissue | Mean Concentration (ng/g or ng/mL) ± SD |
| Aqueous Humor | 105 ± 35.4 |
| Iris-Ciliary Body | 1180 ± 212 |
| Cornea | 346 ± 123 |
| Conjunctiva | 157 ± 55.6 |
Experimental Protocols
Protocol 1: Quantification of Brinzolamide in Rabbit Ocular Tissues using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated method for the determination of Brinzolamide in ocular tissues.
1. Materials and Reagents:
-
Brinzolamide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank rabbit ocular tissues (for calibration standards and quality controls)
2. Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of Brinzolamide (1 mg/mL) in ACN.
-
Prepare a stock solution of this compound (1 mg/mL) in ACN.
-
Prepare working solutions of Brinzolamide by serial dilution of the stock solution with ACN:water (1:1, v/v) to create calibration standards (e.g., 0.5 - 500 ng/mL).
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in ACN.
3. Sample Preparation:
-
Accurately weigh the ocular tissue samples (e.g., cornea, iris-ciliary body).
-
Homogenize the tissues in a suitable buffer.
-
To 100 µL of tissue homogenate, add 200 µL of ACN containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., Hypersil BDS C18, 3 µm, 2.1 mm × 30 mm).[8]
-
Mobile Phase A: 10 mM ammonium bicarbonate in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution: A suitable gradient to separate Brinzolamide from endogenous matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Brinzolamide: m/z 384 → 281
-
This compound: m/z 389 → 286 (example, exact transition may vary based on deuteration pattern)
-
5. Data Analysis:
-
Quantify Brinzolamide by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Brinzolamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Brinzolamide in Aqueous Humor Reduction
Caption: Mechanism of Brinzolamide in reducing aqueous humor production.
Experimental Workflow for Bioanalysis of Brinzolamide using this compound
References
- 1. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glaucoma - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erepo.uef.fi [erepo.uef.fi]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Brinzolamide and Brinzolamide-d5 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the analysis of Brinzolamide and its deuterated internal standard, Brinzolamide-d5.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for Brinzolamide and/or this compound | Incorrect MRM transitions selected. | Verify the precursor (Q1) and product (Q3) ion m/z values. For Brinzolamide, the primary transition is 384.0 > 217.1. For this compound, the precursor ion will be 389.0. |
| Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters. Ensure the capillary voltage and source temperature are appropriate. A capillary voltage of 0.5 kV and a source temperature of 150°C have been used successfully. | |
| Improper mobile phase composition. | Ensure the mobile phase promotes ionization. A common mobile phase is a gradient of 0.1% formic acid in 5-mM ammonium acetate buffer and 0.01% formic acid in methanol. | |
| Sample degradation. | Prepare fresh samples and standards. Store stock solutions at -20°C. | |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. An ACQUITY UPLC® BEH C18 column (50 mm length, 2.1 mm internal diameter, 1.7 µm particle size) is a suitable choice. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure Brinzolamide is in a single ionic state. | |
| Sample solvent mismatch with the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare mobile phases fresh daily and ensure accurate composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature, for example, 50°C. | |
| Column aging. | Monitor column performance with quality control samples. Replace the column if significant shifts persist. | |
| High Background Noise or Contamination | Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and reagents. |
| Carryover from previous injections. | Implement a robust needle and injection port washing procedure. Inject blank samples between experimental samples to check for carryover. | |
| Contamination from sample collection tubes or plates. | Use high-quality, low-binding polypropylene tubes and plates. | |
| Inconsistent Results or Poor Reproducibility | Inaccurate sample and standard preparation. | Use calibrated pipettes and balances. Prepare calibration standards and quality controls from separate stock solutions. |
| Instability of the analyte in the matrix. | Perform stability studies (freeze-thaw, short-term, and long-term) to assess the stability of Brinzolamide in the biological matrix. | |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a clean solvent. If significant matrix effects are observed, consider a more rigorous sample clean-up procedure or the use of a stable isotope-labeled internal standard like this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Brinzolamide and this compound?
A1: For Brinzolamide, the recommended quantifier transition is m/z 384.0 > 217.1 and a suitable qualifier transition is m/z 384.0 > 281.0. For the internal standard, this compound, the precursor ion (Q1) will be m/z 389.0 due to the five deuterium atoms. The product ions (Q3) will be the same as for Brinzolamide, so the recommended transition is m/z 389.0 > 217.1.
Q2: What are typical starting MS/MS parameters for Brinzolamide?
A2: Based on published methods, you can start with a cone voltage of 30 V and a collision energy of 22 eV for the 384.0 > 217.1 transition, and a collision energy of 16 eV for the 384.0 > 281.0 transition. These parameters should be optimized for your specific instrument.
Q3: What type of HPLC column is suitable for Brinzolamide analysis?
A3: A reversed-phase C18 column is commonly used for the analysis of Brinzolamide. A sub-2 µm particle size column, such as a 1.7 µm BEH C18 column, can provide excellent chromatographic resolution and peak shape.
Q4: How should I prepare my samples for analysis?
A4: Sample preparation will depend on the matrix. For urine samples, a simple dilution may be sufficient. For more complex matrices like plasma or tissue, a protein precipitation followed by centrifugation and injection of the supernatant is a common approach.
Q5: Why is an internal standard like this compound necessary?
A5: A stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification. It co-elutes with Brinzolamide and experiences similar matrix effects and variability during sample preparation and injection, allowing for reliable correction of these potential errors.
Optimized LC-MS/MS Parameters
The following table summarizes the optimized mass spectrometry parameters for the analysis of Brinzolamide and its internal standard, this compound.
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Brinzolamide (Quantifier) | 384.0 | 217.1 | 30.0 | 22.0 |
| Brinzolamide (Qualifier) | 384.0 | 281.0 | 30.0 | 16.0 |
| This compound (IS) | 389.0 | 217.1 | 30.0 | 22.0 |
Note: The parameters for this compound are based on the values for Brinzolamide, which is a standard practice for deuterated internal standards.
Experimental Protocol: LC-MS/MS Analysis of Brinzolamide
This protocol provides a detailed methodology for the analysis of Brinzolamide in a biological matrix.
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Brinzolamide and this compound in methanol. Store at -20°C.
-
Working Solutions: Prepare working standard solutions by serial dilution of the stock solutions with methanol or an appropriate solvent.
-
Calibration Standards and Quality Controls (QCs): Spike blank biological matrix with the appropriate working standard solutions to prepare a calibration curve and QC samples at low, medium, and high concentrations.
-
Sample Preparation: To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS System and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: ACQUITY UPLC® BEH C18, 50 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate buffer.
-
Mobile Phase B: 0.01% formic acid in methanol.
-
Flow Rate: 0.35 mL/min.
-
Gradient:
-
0-0.25 min: 5% B
-
0.26-3.00 min: Increase to 20% B
-
3.10-5.00 min: Increase to 95% B
-
5.01-5.50 min: Hold at 95% B
-
5.51-8.00 min: Return to 5% B for re-equilibration.
-
-
Injection Volume: 1-3 µL.
-
Column Temperature: 50°C.
-
Autosampler Temperature: 10°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Conditions:
-
Capillary Voltage: 0.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 650°C
-
Cone Gas Flow: 20 L/h
-
Desolvation Gas Flow: 1200 L/h.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
Integrate the peak areas for Brinzolamide and this compound.
-
Calculate the peak area ratio (Brinzolamide peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Brinzolamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Brinzolamide analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
Technical Support Center: HPLC Analysis of Brinzolamide-d5
This technical guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and resolve poor peak shape issues encountered during the HPLC analysis of Brinzolamide-d5.
Troubleshooting Guide: Resolving Poor Peak Shape
Poor peak shape, including tailing, fronting, and broadening, can significantly compromise the accuracy, resolution, and sensitivity of your analysis. As a basic amine-containing compound, this compound is particularly susceptible to interactions that lead to asymmetrical peaks.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like this compound. It manifests as an asymmetrical peak with a "tail" extending from the peak apex. A USP tailing factor (Tf) greater than 1.2 is generally considered significant.[1]
Primary Causes and Solutions for Peak Tailing
| Potential Cause | Detailed Explanation & Recommended Solutions |
| Secondary Silanol Interactions | The primary cause of tailing for basic compounds is the interaction between the protonated amine group of this compound and negatively charged, acidic silanol groups (Si-O⁻) on the surface of silica-based columns.[1][2] |
| Solution 1: Adjust Mobile Phase pH. Manipulating the mobile phase pH is a powerful tool to control analyte ionization and silanol activity.[3][4] • Low pH (e.g., pH 2-4): Use a buffer like formic acid or phosphate to lower the pH. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions with the positively charged analyte.[1][5] • High pH (e.g., pH > 8): Use a pH-stable column. At high pH, the basic this compound is deprotonated (neutral), reducing its interaction with the ionized silanols. Caution: Standard silica columns can dissolve at pH > 8.[6] | |
| Solution 2: Use a Mobile Phase Additive. Add a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA is a small basic molecule that preferentially interacts with and blocks the active silanol sites, effectively shielding this compound from these secondary interactions.[1][5] | |
| Solution 3: Select an Appropriate Column. Modern columns are designed to minimize these effects. • High-Purity, End-Capped Columns: Choose columns described as "Type B" or with high surface deactivation and end-capping to reduce the number of available silanol groups.[5] • Alternate Chemistry Columns: Consider columns with polar-embedded phases or charged surface hybrid (CSH) technology, which are specifically designed to provide excellent peak shape for basic compounds.[1] | |
| Column Overload | Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, leading to tailing.[1][7] |
| Solution: Systematically reduce the injection volume or dilute the sample concentration and observe the effect on the peak shape.[7] | |
| Column Contamination & Voids | Accumulation of sample matrix components on the column inlet frit or the formation of a void (a gap in the packing material) can disrupt the sample path, causing tailing or split peaks.[1][6][8] |
| Solution: Use a guard column to protect the analytical column.[2] If contamination is suspected, flush the column with a strong solvent. If a void has formed, the column typically needs to be replaced.[1][6] |
Visualization: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and solving peak tailing.
Issue 2: Peak Fronting or Splitting
Peak fronting (a leading edge on the peak) or split peaks are typically caused by physical problems in the column or mismatched solvent strengths.
Primary Causes and Solutions for Peak Fronting/Splitting
| Potential Cause | Detailed Explanation & Recommended Solutions |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% Acetonitrile into a highly aqueous mobile phase), the sample band will spread unevenly at the column inlet, causing distortion.[1] |
| Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume. | |
| Column Void or Partial Blockage | A void at the head of the column or a partially blocked inlet frit creates two different flow paths for the sample, resulting in a split or distorted peak.[6][8] This can affect all peaks in the chromatogram.[6] |
| Solution: First, try back-flushing the column. If this does not resolve the issue, the column or the inlet frit needs to be replaced.[9] Using an in-line filter can prevent frit blockage.[6][9] |
Issue 3: Peak Broadening
Broad peaks can indicate a loss of column efficiency or issues within the HPLC system hardware.
Primary Causes and Solutions for Peak Broadening
| Potential Cause | Detailed Explanation & Recommended Solutions |
| Extra-Column Volume | Excessive volume in the system between the injector and the detector (e.g., long or wide-bore connection tubing) causes the analyte band to diffuse and broaden before it reaches the detector.[1] |
| Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.12 mm or 0.005") where possible, especially between the column and the detector. Ensure all fittings are properly connected to avoid dead volume.[1] | |
| Column Deterioration | Over time, a column's packed bed can degrade, leading to a loss of theoretical plates (efficiency) and broader peaks.[8] |
| Solution: Check the column's performance by injecting a standard and calculating the plate count. If it has dropped significantly from its initial value, the column may need to be replaced. |
Visualization: Systematic Diagnosis of Peak Shape Issues
Caption: A decision tree for systematically troubleshooting poor peak shape.
Experimental Protocol: Mobile Phase pH Optimization
This protocol details a systematic approach to determine the optimal mobile phase pH to improve the peak shape of this compound.
-
Column Selection: Use a modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 5 µm) or a column specifically designed for basic compounds.
-
Mobile Phase Preparation:
-
Solvent A (Organic): HPLC-grade Acetonitrile.
-
Solvent B1 (Low pH): 0.1% Formic Acid in Water (pH ≈ 2.8).
-
Solvent B2 (Mid pH): 10 mM Ammonium Acetate in Water (pH ≈ 6.8).
-
Solvent B3 (High pH - Optional): 10 mM Ammonium Bicarbonate in Water (pH ≈ 7.8). Note: Only use this with a column rated for high pH stability.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or appropriate MS/MS transition.
-
Gradient: 30% A to 70% A over 5 minutes (adjust as needed).
-
-
Procedure:
-
Equilibrate the system for at least 20 minutes with the first mobile phase condition (e.g., using Solvent B1).
-
Inject a standard solution of this compound.
-
Record the chromatogram.
-
Repeat steps 1-3 for each of the other aqueous mobile phases (Solvent B2 and B3).
-
-
Data Analysis:
-
Measure the USP Tailing Factor (Tf), retention time, and peak height for this compound under each condition.
-
Summarize the data in a table for comparison.
-
Expected Outcome Comparison Table
| Aqueous Phase (Solvent B) | Expected pH | Expected Tailing Factor (Tf) | Comments |
| 0.1% Formic Acid | ~2.8 | < 1.3 | Silanols are protonated; peak shape should be significantly improved. |
| 10 mM Ammonium Acetate | ~6.8 | > 1.5 | Silanols are ionized; significant tailing is likely. |
| 10 mM Ammonium Bicarbonate | ~7.8 | < 1.5 | This compound is partially neutralized; peak shape may improve compared to mid-pH. |
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing such a common problem for this compound? A1: this compound contains a secondary amine group, which is basic. In typical reversed-phase HPLC (pH 4-7), this amine group is protonated (carries a positive charge), leading to a strong electrostatic interaction with deprotonated, negatively charged silanol groups on the surface of silica-based columns. This secondary interaction causes peak tailing.[1][2]
Q2: I added 0.1% formic acid to my mobile phase, and the peak shape is much better but not perfect. What else can I do? A2: If pH optimization has helped but is insufficient, consider using a more modern, highly end-capped column designed to shield residual silanols. Alternatively, you could try a different column chemistry, such as a polar-embedded phase column, which provides alternative interactions and often yields excellent peak shapes for bases.
Q3: Can my sample preparation affect peak shape? A3: Absolutely. Ensure your sample is fully dissolved and filtered. Injecting particulate matter can block the column frit, causing split or tailing peaks.[7] Additionally, dissolving your sample in a solvent much stronger than your mobile phase can cause significant peak distortion.[1] Always try to use the mobile phase as your sample solvent.
Q4: My peak shape was good yesterday but is poor today with the same method. What is the most likely cause? A4: Sudden degradation in peak shape often points to a problem with the column or mobile phase. The most common culprits are:
-
Guard Column Failure: If you use a guard column, it may be saturated or fouled. Replace it first.[2]
-
Mobile Phase Preparation: An error in preparing the buffered mobile phase (e.g., incorrect pH) can drastically affect peak shape.[3]
-
Column Contamination: A "dirty" sample may have contaminated the column inlet. Try flushing the column with a strong solvent.[1]
Q5: Is it better to use Acetonitrile or Methanol as the organic modifier? A5: Both can be effective. Acetonitrile and Methanol offer different selectivities and can influence peak shape differently. While Acetonitrile is more common, Methanol can sometimes reduce secondary interactions. If you are struggling with peak shape, preparing the mobile phase with Methanol instead of Acetonitrile is a worthwhile experiment.
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. agilent.com [agilent.com]
Minimizing ion suppression of Brinzolamide-d5 in mass spectrometry
This guide provides troubleshooting assistance and frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression of Brinzolamide-d5 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why might it affect my this compound signal?
A1: Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It happens when molecules from the sample matrix (everything except your analyte) co-elute with this compound and interfere with its ionization process in the MS source.[1][2] These interfering compounds compete for the available charge or space on the surface of electrospray droplets, which reduces the number of this compound ions that are formed and ultimately detected.[1][2][3] This leads to a decreased signal intensity, poor sensitivity, and inaccurate quantification.
Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this automatically correct for ion suppression?
A2: Yes, using a SIL-IS like this compound is the most recognized and effective technique to compensate for matrix effects.[4] The principle is that the SIL-IS co-elutes with the unlabeled analyte (Brinzolamide) and is affected by ion suppression to the same degree. By measuring the peak area ratio of the analyte to the internal standard, the variability caused by suppression is normalized, allowing for accurate quantification.[1] However, severe ion suppression can still be problematic if the signal for this compound is suppressed to a level near the limit of detection, which would compromise the precision and accuracy of the measurement.[2]
Q3: How can I definitively test if ion suppression is the cause of my poor signal or high variability?
A3: There are two primary experimental methods to diagnose and quantify ion suppression:
-
Post-Column Infusion: This method helps identify at what points in your chromatogram ion suppression occurs. A solution of this compound is continuously infused into the mobile phase after the analytical column but before the MS source. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound corresponds to a region where co-eluting matrix components are causing suppression.[1][5]
-
Post-Extraction Spike Analysis: This is a quantitative approach to determine the extent of suppression. You compare the signal response of this compound spiked into a blank matrix extract after the extraction process with the response of this compound in a clean solvent at the same concentration. A lower signal in the matrix sample indicates ion suppression.[1]
Q4: What are the most common sources of ion suppression when analyzing biological samples like plasma or urine?
A4: The sources of ion suppression are diverse and can be endogenous to the sample or introduced during sample preparation.[1] Common culprits include salts, proteins, lipids (especially phospholipids), and metabolites.[3] Exogenous contaminants like polymers from plastic tubes, detergents, and mobile phase additives can also contribute significantly.[1][3] In general, compounds that are present at high concentrations and have high basicity are prime candidates for causing suppression.[1][2]
Q5: Which sample preparation technique is generally the most effective for reducing ion suppression?
A5: The choice of sample preparation is one of the most critical factors in mitigating ion suppression. While techniques vary in complexity and cost, Solid-Phase Extraction (SPE) is often the most effective at removing a broad range of interfering matrix components, leading to cleaner extracts and reduced ion suppression compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1]
Troubleshooting Guide: Low or Inconsistent this compound Signal
If you are experiencing issues with your this compound signal, follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Diagnose the Issue with a Post-Extraction Spike Experiment
First, confirm that ion suppression is the root cause. This experiment quantifies the signal loss due to matrix effects. A signal recovery of 85-115% is generally considered acceptable, whereas a value below 85% indicates significant ion suppression.
Experimental Protocol 1: Post-Extraction Spike Analysis
-
Prepare Sample Set A (Matrix Spike):
-
Take a blank matrix sample (e.g., plasma, urine) that does not contain this compound.
-
Perform your standard sample extraction procedure (e.g., PPT, LLE, or SPE).
-
To the final, clean extract, add a known concentration of this compound (e.g., the concentration used in your analytical method).
-
-
Prepare Sample Set B (Neat Solution):
-
Prepare a solution of this compound in your mobile phase or reconstitution solvent at the exact same concentration as in Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS system.
-
Record the peak area for this compound for both sets.
-
-
Calculation:
-
Calculate the matrix effect (%) using the formula:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
-
Step 2: Optimize Sample Preparation
If significant ion suppression is confirmed, your sample cleanup is likely insufficient. The goal is to selectively remove matrix components while retaining your analyte.
| Technique | Typical Matrix Removal Efficiency | Propensity for Ion Suppression | Complexity & Cost |
| Protein Precipitation (PPT) | Low | High[1] | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Low | High |
Consider switching from PPT to LLE or, ideally, to SPE for a cleaner sample.
Experimental Protocol 2: General Solid-Phase Extraction (SPE) Workflow
-
Conditioning: Pass a solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass a solution similar to your sample matrix (e.g., water or buffer) through the cartridge to prepare it for the sample.
-
Loading: Load your pre-treated sample onto the cartridge. The analyte and some interferences will bind to the stationary phase.
-
Washing: Pass a weak solvent through the cartridge to wash away loosely bound matrix components while the analyte of interest remains bound.
-
Elution: Pass a strong solvent through the cartridge to elute the analyte, leaving more strongly bound interferences behind.
-
Evaporation & Reconstitution: The eluted sample is typically evaporated to dryness and then reconstituted in the mobile phase for injection.
Step 3: Enhance Chromatographic Separation
If sample preparation improvements are insufficient, focus on separating this compound from the interfering matrix components chromatographically.
-
Optimize Gradient: Adjust the mobile phase gradient to increase the resolution between the analyte peak and any areas of suppression identified in a post-column infusion experiment.
-
Use High-Efficiency Columns: Switching from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle size columns (e.g., sub-2 µm) provides significantly better peak resolution and reduces the likelihood of co-elution.
-
Employ a Divert Valve: Program the divert valve to send the highly polar, early-eluting fraction (often containing salts) and the non-polar, late-eluting fraction (often containing lipids) to waste, only allowing the fraction containing your analyte to enter the mass spectrometer.
Visualizations
The following diagrams illustrate key workflows and concepts for mitigating ion suppression.
Caption: A workflow for troubleshooting ion suppression of this compound.
Caption: Principle of SIL-IS correction for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
Enhancing the recovery of Brinzolamide-d5 during sample preparation
Welcome to the Technical Support Center for Brinzolamide-d5 sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the recovery of this compound during your experiments. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your sample preparation workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound, providing potential causes and actionable solutions.
Question: Why am I observing low recovery of this compound in my samples?
Answer: Low recovery of this compound can stem from several factors throughout the sample preparation process. The primary areas to investigate are the extraction efficiency, potential degradation of the analyte, and matrix effects. It is crucial to systematically evaluate each step of your workflow to pinpoint the source of the loss.
A logical approach to troubleshooting low recovery is outlined in the workflow diagram below.
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: What is the expected recovery rate for this compound?
A1: The expected recovery rate for this compound is highly dependent on the sample matrix and the extraction method employed. However, well-optimized methods should yield high and consistent recovery. For instance, a liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS/MS) method for the determination of Brinzolamide in dried blood spots reported a mean extraction recovery of 93.5%.[1] In general, a recovery of >80% is considered good for most bioanalytical methods.[2]
Q2: How does the choice of sample preparation technique affect the recovery of this compound?
A2: The choice of sample preparation technique—Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—can significantly impact recovery.
-
Protein Precipitation (PPT) is a simple and fast method but may result in lower recovery due to co-precipitation of the analyte with proteins and can be more susceptible to matrix effects.[3]
-
Liquid-Liquid Extraction (LLE) offers cleaner extracts than PPT but requires careful optimization of solvent choice and pH to achieve high recovery.
-
Solid Phase Extraction (SPE) can provide the cleanest extracts and high recovery, though it is often the most time-consuming and requires methodical development of the protocol, including selection of the appropriate sorbent and elution solvents.
Q3: Can the pH of the sample influence the recovery of this compound?
A3: Yes, pH is a critical parameter in the extraction of this compound. As a compound with basic properties, the pH of the sample and extraction solvents will affect its ionization state and, consequently, its solubility and partitioning behavior during LLE and its retention on SPE sorbents. For LLE, adjusting the pH of the aqueous phase to be basic will typically ensure that this compound is in its non-ionized form, enhancing its extraction into an organic solvent. For SPE, the pH will influence the interaction with the sorbent material, especially with ion-exchange sorbents.
Q4: What are "matrix effects" and how can they affect my this compound recovery and quantification?
A4: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration, respectively. Even with a deuterated internal standard like this compound, significant matrix effects can lead to variability in the internal standard response, potentially affecting the accuracy of the results.[4] To mitigate matrix effects, it is important to have an efficient sample cleanup procedure and to use matrix-matched calibration standards.[4]
Q5: My this compound recovery is inconsistent between samples. What could be the cause?
A5: Inconsistent recovery can be due to several factors, including variability in the sample matrix between different sources (e.g., patient to patient), procedural errors, or instability of the analyte during processing. It is important to ensure that the internal standard is added accurately to every sample at the beginning of the preparation process. Variations in the biological matrix can be addressed by using a robust and well-optimized extraction method. Procedural consistency is key, so ensure uniform timing for incubation and extraction steps, and precise volume measurements.
Quantitative Data on Brinzolamide Recovery
The following table summarizes reported recovery data for Brinzolamide from different biological matrices using various sample preparation techniques. Note that data for the deuterated internal standard (this compound) is often assumed to be comparable to the parent compound.
| Biological Matrix | Sample Preparation Method | Analyte | Mean Recovery (%) | Reference |
| Dried Blood Spots | Protein Precipitation with Acetonitrile | Brinzolamide | 93.5 | [1] |
| Urine | Simple Dilution | Brinzolamide | >80 (Process Efficiency) | [2] |
| Hair | Digestion and Dilution | Brinzolamide | >80 (Process Efficiency) | [2] |
Experimental Protocols
Below are detailed protocols for three common sample preparation techniques for the extraction of this compound from biological fluids.
Protein Precipitation (PPT) Protocol for Plasma/Blood
This protocol is a rapid method for removing proteins from plasma or blood samples prior to LC-MS/MS analysis.
Caption: Protein Precipitation workflow for this compound.
Methodology:
-
To 100 µL of plasma or whole blood in a microcentrifuge tube, add the working solution of this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid-Liquid Extraction (LLE) Protocol for Plasma/Urine
This protocol describes a method for extracting this compound from a liquid matrix into an immiscible organic solvent.
Methodology:
-
To 500 µL of plasma or urine in a glass tube, add the this compound internal standard.
-
Add 50 µL of 1 M sodium hydroxide to adjust the pH to the basic range.
-
Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Solid Phase Extraction (SPE) Protocol for Plasma/Urine
This protocol outlines a generic SPE method that can be optimized for this compound extraction. A mixed-mode cation exchange (MCX) sorbent is often a good starting point for basic compounds.
References
Refinement of Brinzolamide Quantification: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Brinzolamide quantification methods, thereby reducing variability and ensuring accurate, reproducible results.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Brinzolamide using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Issue | Potential Cause | Recommended Solution |
| High Variability in Peak Area/Height | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and that the injection loop is completely filled. Manually inspect for air bubbles in the syringe. |
| Fluctuations in flow rate.[1][2] | Check the HPLC pump for leaks and ensure proper solvent degassing. A stable flow rate is critical for reproducible results.[1][2] | |
| Mobile phase composition variability.[1][2] | Prepare fresh mobile phase daily and use a precise gradient proportioning valve. Ensure thorough mixing of mobile phase components.[1][2] | |
| Sample degradation.[3][4] | Brinzolamide is susceptible to oxidative degradation.[3][4] Protect samples from light and heat, and consider adding an antioxidant like ascorbic acid to plasma samples. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the sample concentration or injection volume. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure Brinzolamide is in a single ionic state. A pH of 3.0 has been used successfully.[5] | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. Use of a guard column is recommended. | |
| Shifting Retention Times | Changes in mobile phase composition or pH.[1][2] | Prepare mobile phase carefully and consistently. Buffer the aqueous portion of the mobile phase to maintain a stable pH.[1][2] |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| Column aging. | Monitor column performance over time and replace as needed. | |
| Low Signal Intensity/Sensitivity | Suboptimal detection wavelength. | The typical UV detection wavelength for Brinzolamide is 254 nm.[1][3][6] |
| Inefficient ionization (LC-MS/MS). | Optimize mass spectrometry parameters, including electrospray voltage, gas flows, and collision energy. Positive electrospray ionization (ESI+) is commonly used.[7] | |
| Matrix effects (LC-MS/MS).[8] | Employ appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9] Use of a suitable internal standard is crucial.[8] | |
| Presence of Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. Injecting a blank solvent after a high-concentration sample can confirm carryover. |
| Contaminated mobile phase or system. | Use high-purity solvents and filter them before use. Flush the entire HPLC system to remove any contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of Brinzolamide in biological samples?
A1: Brinzolamide is particularly susceptible to oxidative degradation.[3][4] Studies have shown significant degradation under oxidative stress, for instance, in the presence of hydrogen peroxide.[3] It is also prone to degradation in acidic and basic hydrolytic conditions.[4] To mitigate this, it is recommended to add an antioxidant, such as ascorbic acid, to plasma samples and to store samples at low temperatures, protected from light.
Q2: How can I optimize the mobile phase for Brinzolamide analysis by RP-HPLC?
A2: The choice of mobile phase is critical for achieving good chromatographic separation and peak shape. A common starting point is a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[1][3][6] The ratio of organic to aqueous phase will determine the retention time. The pH of the aqueous phase should be controlled to ensure consistent ionization of Brinzolamide; a pH of 3.0, adjusted with an acid like orthophosphoric or formic acid, has been shown to be effective.[1][5] The use of a buffer, such as ammonium formate or potassium dihydrogen phosphate, helps maintain a stable pH.[3][6]
Q3: What are the key parameters to consider for LC-MS/MS method development for Brinzolamide?
A3: For LC-MS/MS analysis, optimizing the mass spectrometric conditions is crucial for sensitivity and specificity. Key parameters include:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Brinzolamide.[7]
-
Precursor and Product Ions: The specific mass-to-charge ratios (m/z) for the precursor ion and one or more product ions need to be determined for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Collision Energy: The energy applied to fragment the precursor ion into product ions should be optimized to maximize the signal of the desired product ions.
-
Source Parameters: Nebulizer gas flow, drying gas flow and temperature, and capillary voltage all need to be optimized to ensure efficient desolvation and ionization.
Q4: What constitutes a robust analytical method for Brinzolamide quantification?
A4: A robust method is one that is not significantly affected by small, deliberate variations in method parameters, ensuring its reliability during routine use. For Brinzolamide quantification, robustness testing should evaluate the impact of variations in:
-
Mobile phase composition (e.g., ± 2% in the organic solvent ratio).[1][2]
-
Mobile phase pH (e.g., ± 0.2 units).[5]
-
Column temperature (e.g., ± 5 °C).
-
Detection wavelength (e.g., ± 2 nm).[5]
Experimental Protocols
Representative RP-HPLC Method for Brinzolamide Quantification
This protocol is a synthesis of methodologies reported in the literature.[1][3][5][6]
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 1mM ammonium formate buffer (pH 3.0, adjusted with formic acid) in a ratio of 35:65 (v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Sample Preparation for Brinzolamide in Biological Matrices (Plasma)
-
To 500 µL of plasma sample, add a suitable internal standard.
-
Add 50 µL of a 5% aqueous solution of ascorbic acid to prevent oxidative degradation.
-
Perform protein precipitation by adding 1 mL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC or LC-MS/MS system.
Quantitative Data Summary
Reported HPLC Method Parameters and Performance
| Parameter | Method 1[3] | Method 2[1] | Method 3[6] | Method 4[5] |
| Column | Hemochrom C18 | Phenomenex C18 | Cosmosil C18 | Phenomenex C18 |
| Mobile Phase | 1mM Ammonium Formate:Acetonitrile (76:24) | 0.1% Formic Acid:Methanol (65:35) | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (40:60) | Acetonitrile:Water (pH 3.0 with Orthophosphoric Acid) (35:65) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 | 1.0 |
| Detection (nm) | 254 | 254 | 254 | 254 |
| Linearity Range (µg/mL) | 5-100 | 2-10 | 100-500 | 5-30 |
| Correlation Coefficient (r²) | 0.9994 | >0.9990 | 0.998 | Not Specified |
| Retention Time (min) | Not Specified | 3.497 | 6.617 | 4.9 |
| LOD (µg/mL) | 0.25 | Not Specified | Not Specified | 0.22 |
| LOQ (µg/mL) | 0.75 | Not Specified | Not Specified | 0.67 |
| Recovery (%) | 99.13-100.79 | 99.88 | Not Specified | 98.3-101.08 |
Visualizations
Caption: General workflow for Brinzolamide quantification.
Caption: Troubleshooting high variability in Brinzolamide analysis.
References
- 1. crsubscription.com [crsubscription.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Analytical method development for brinzolamide stability. [wisdomlib.org]
- 4. Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction | Semantic Scholar [semanticscholar.org]
- 5. acgpubs.org [acgpubs.org]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Brinzolamide Assay: LC-MS/MS with Brinzolamide-d5 vs. RP-HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Brinzolamide, a carbonic anhydrase inhibitor crucial in the management of glaucoma, is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides an objective comparison of two prevalent analytical methodologies: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard (Brinzolamide-d5), and a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method. This comparison is supported by experimental data from various studies to aid researchers in selecting the most appropriate method for their specific needs.
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method is particularly suited for the quantification of Brinzolamide in complex biological matrices where high sensitivity and specificity are required.
a) Sample Preparation (for Ocular Tissue/Aqueous Humor) [1]
-
Homogenize tissue samples or directly use aqueous humor aliquots.
-
To a 96-well plate, add an aliquot of the sample or blank matrix.
-
For calibration standards and quality controls (QCs), spike with the appropriate working solution of Brinzolamide.
-
Add 5% formic acid in water to each well.
-
Add the internal standard working solution (this compound in acetonitrile).
-
Vortex the plate vigorously and then centrifuge to precipitate proteins.
-
Transfer an aliquot of the supernatant to a new plate, dilute with water, and vortex prior to injection.
b) Chromatographic and Mass Spectrometric Conditions
-
Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in 5 mM ammonium acetate and B) 0.01% formic acid in methanol.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 1-3 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Brinzolamide and this compound would be optimized for the instrument in use.
RP-HPLC-UV Method
This method is a cost-effective and widely accessible alternative, ideal for routine quality control of pharmaceutical dosage forms and for quantifying higher concentrations of Brinzolamide.
a) Sample Preparation (for Ophthalmic Formulation)
-
Accurately weigh or measure an aliquot of the Brinzolamide ophthalmic suspension.
-
Dissolve and dilute the sample with the mobile phase or a suitable diluent (e.g., acetonitrile) to achieve a concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.
b) Chromatographic Conditions [2]
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 35:65 v/v), with pH adjusted to 3.0 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Method Performance Comparison
The following tables summarize the validation parameters for the LC-MS/MS method with this compound and a representative RP-HPLC-UV method, compiled from multiple studies. It is important to note that direct comparison should be made with caution as the experimental conditions, matrices, and validation guidelines may have varied between studies.
Table 1: Performance Characteristics of LC-MS/MS with this compound
| Validation Parameter | Matrix | Result | Reference |
| Linearity Range | Urine | LOQ - 500 ng/mL | |
| Hair | LOQ - 10 ng/mg | ||
| Aqueous Humor | 0.5 - 500 ng/mL | [1] | |
| Ocular Tissues | 5.0 - 1000 ng/mL | [1] | |
| Correlation Coefficient (r²) | Urine & Hair | > 0.99 | |
| Limit of Quantification (LOQ) | Urine | 0.07 - 1.16 ng/mL | |
| Hair | 0.02 - 0.15 ng/mg | ||
| Aqueous Humor | 0.500 ng/mL | [1] | |
| Accuracy | Dried Blood Spots | 92.2% - 111% | [3] |
| Precision (%RSD) | Urine & Hair | < 15% (Intra- & Inter-day) | |
| Dried Blood Spots | < 14% (Intra- & Inter-day) | [3] |
Table 2: Performance Characteristics of RP-HPLC-UV Method
| Validation Parameter | Matrix | Result | Reference |
| Linearity Range | Ophthalmic Formulation | 5 - 30 µg/mL | [2] |
| Ophthalmic Formulation | 4 - 24 µg/mL | [4] | |
| Correlation Coefficient (r²) | Ophthalmic Formulation | > 0.996 | [2] |
| Ophthalmic Formulation | > 0.9998 | [4] | |
| Limit of Detection (LOD) | Ophthalmic Formulation | 0.22 µg/mL | [2] |
| Ophthalmic Formulation | 0.38 µg/mL | [4] | |
| Limit of Quantification (LOQ) | Ophthalmic Formulation | 0.67 µg/mL | [2] |
| Ophthalmic Formulation | 0.91 µg/mL | [4] | |
| Accuracy (% Recovery) | Ophthalmic Formulation | 98.3% - 101.08% | [2] |
| Ophthalmic Formulation | 96.06% - 102.21% | [4] | |
| Precision (%RSD) | Ophthalmic Formulation | 0.3% - 0.5% (Intraday) | [2] |
| Ophthalmic Formulation | < 2% | [4] |
Mandatory Visualizations
The following diagrams illustrate the typical workflows for each analytical method.
Caption: Workflow for Brinzolamide assay using LC-MS/MS with this compound.
Caption: Workflow for Brinzolamide assay using RP-HPLC with UV detection.
Conclusion: Choosing the Right Method
The choice between an LC-MS/MS method with a deuterated internal standard and an RP-HPLC-UV method depends largely on the application's specific requirements.
-
LC-MS/MS with this compound: This method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications involving complex matrices like plasma, blood, or tissues. The use of a stable isotope-labeled internal standard like this compound effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and precise results, especially at low concentrations (ng/mL levels).
-
RP-HPLC-UV: This method is highly reliable, cost-effective, and readily available in most analytical laboratories. It demonstrates excellent performance for the analysis of pharmaceutical formulations where Brinzolamide concentrations are significantly higher (µg/mL levels). While less sensitive than LC-MS/MS, its simplicity, robustness, and lower operational cost make it an excellent choice for routine quality control and stability studies.
For drug development professionals, the LC-MS/MS method is indispensable for pharmacokinetic and bioavailability studies. For quality control and routine analysis of final products, the RP-HPLC-UV method provides a practical and efficient solution. The data and protocols presented here serve as a guide for researchers to validate a method that is fit for their intended purpose.
References
The Gold Standard for Brinzolamide Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the ophthalmic drug Brinzolamide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Brinzolamide-d5, a deuterated analog, with other potential internal standards, supported by experimental data and detailed methodologies.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and matrix effects. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard is a stable isotope-labeled (SIL) version of the analyte. This compound, with five deuterium atoms incorporated into the ethylamino side chain, represents this ideal choice for Brinzolamide quantification.
The Superiority of Stable Isotope-Labeled Internal Standards
Deuterated standards like this compound are considered the most suitable internal standards for mass spectrometry-based quantification for several key reasons[1]:
-
Co-elution: They exhibit nearly identical chromatographic retention times to the analyte, ensuring they experience the same matrix effects at the same time[1].
-
Similar Ionization Efficiency: Their chemical properties are almost identical to the parent drug, leading to comparable ionization efficiency in the mass spectrometer source.
-
Compensation for Matrix Effects: Any suppression or enhancement of the analyte's signal due to co-eluting matrix components is mirrored by the SIL-IS, leading to an accurate ratio of analyte to IS and thus precise quantification[1].
Alternative Internal Standards for Brinzolamide Analysis
While this compound is the preferred internal standard, other compounds have been utilized in the bioanalysis of Brinzolamide and other carbonic anhydrase inhibitors. These alternatives generally fall into the category of structural analogs.
-
Acetazolamide-d3: Another deuterated carbonic anhydrase inhibitor that has been used as an internal standard in a multi-analyte method that includes Brinzolamide[2]. While also a SIL-IS, its chemical structure differs from Brinzolamide, which may lead to slight variations in chromatographic behavior and ionization response.
-
Rabeprazole: A proton pump inhibitor that has been used as an internal standard for Brinzolamide analysis in dried blood spots. As a structural analog, it is chemically different from Brinzolamide and may not perfectly compensate for matrix effects.
-
Timolol: A beta-blocker also used in ophthalmic solutions, sometimes in combination with Brinzolamide. Its use as an internal standard is based on its availability in ophthalmic research, but its significantly different chemical structure makes it a less ideal choice compared to a SIL-IS.
Performance Comparison: this compound vs. Other Internal Standards
Below is a summary table illustrating the expected performance characteristics based on established analytical principles.
| Internal Standard | Type | Expected Accuracy & Precision | Expected Matrix Effect Compensation | Chromatographic Co-elution with Brinzolamide |
| This compound | Stable Isotope-Labeled | High | High | Nearly Identical |
| Acetazolamide-d3 | Stable Isotope-Labeled Analog | High | Good to High | Close but may differ slightly |
| Rabeprazole | Structural Analog | Moderate to High | Moderate | Different |
| Timolol | Structural Analog | Moderate | Potentially Low to Moderate | Different |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols used for the quantification of Brinzolamide using different internal standards.
Method 1: Quantification of Carbonic Anhydrase Inhibitors (including Brinzolamide) using this compound and Acetazolamide-d3 as Internal Standards[2]
This UHPLC-MS/MS method was developed for the simultaneous quantification of acetazolamide, brinzolamide, dorzolamide, and their metabolites in human urine and hair.
-
Sample Preparation (Urine): Simple dilution of the urine sample before injection.
-
Sample Preparation (Hair): Incubation of 25 mg of hair with 500 µl of M3® buffer reagent at 100°C for 1 hour for complete digestion. After cooling, 1 µl of the supernatant is injected.
-
Internal Standards: this compound and Acetazolamide-d3.
-
Chromatography:
-
Column: ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in 5 mM ammonium acetate (A) and 0.01% formic acid in methanol (B).
-
Flow Rate: 0.35 ml/min
-
Run Time: 8 minutes
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM)
-
Validation: The method was fully validated and showed linearity with determination coefficients >0.99. Intra- and inter-assay precision was lower than 15%, and process efficiency was higher than 80% with no significant ion suppression observed.
-
Method 2: Quantification of Brinzolamide in Dried Blood Spots using Rabeprazole as an Internal Standard
This LC-QTOF-MS/MS method was developed for the determination of Brinzolamide in dried blood spots (DBS).
-
Sample Preparation: Extraction from DBS.
-
Internal Standard: Rabeprazole.
-
Chromatography:
-
Column: Cyano analytical column
-
Mobile Phase: Isocratic elution with methanol and 10mM ammonium formate (90:10, v/v).
-
Flow Rate: 0.350 mL/min
-
Retention Time: 1.7 min for both Brinzolamide and Rabeprazole.
-
-
Mass Spectrometry:
-
Mode: Positive electrospray ionization (ESI+)
-
Validation: The method was validated over a concentration range of 0.500–20.0 μg/mL. Inter- and intra-assay precisions were less than 14%, and accuracies varied from 92.2% to 111%. The mean extraction recovery for Brinzolamide was 93.5%, with no matrix effect observed.
-
Visualizing the Workflow: Selecting an Internal Standard
The process of selecting an appropriate internal standard is a critical step in bioanalytical method development. The following diagram illustrates the logical workflow.
Caption: Logical workflow for selecting an internal standard for bioanalysis.
Conclusion
For the quantitative analysis of Brinzolamide in biological matrices, this compound stands out as the most appropriate internal standard. Its use as a stable isotope-labeled analog ensures the highest degree of accuracy and precision by effectively compensating for analytical variability, including matrix effects. While other structural analogs can be used, they are less likely to provide the same level of performance. The selection of a suitable internal standard is a critical decision in method development, directly impacting the quality and reliability of the resulting data. Therefore, for rigorous and defensible bioanalytical results, this compound is the recommended internal standard.
References
Comparative pharmacokinetic studies of Brinzolamide and Dorzolamide
A Comparative Guide to the Pharmacokinetics of Brinzolamide and Dorzolamide
This guide provides a detailed comparison of the pharmacokinetic profiles of two topical carbonic anhydrase inhibitors, Brinzolamide and Dorzolamide, used in the management of elevated intraocular pressure. The information is intended for researchers, scientists, and professionals in drug development, presenting key data from preclinical and clinical studies.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Brinzolamide and Dorzolamide, covering their absorption, distribution, metabolism, and excretion profiles following topical ocular administration.
Table 1: General Pharmacokinetic Profile
| Parameter | Brinzolamide | Dorzolamide |
| Systemic Absorption | Absorbed systemically, but plasma concentrations are typically below the limit of detection (<10 ng/mL).[1][2][3] | Absorbed systemically after topical administration.[4] |
| Plasma Protein Binding | Approximately 60%.[1][2][5] | Approximately 33%.[4][6] |
| Distribution | Extensively distributes into red blood cells (RBCs) due to binding to carbonic anhydrase II (CA-II).[2][3][5][7] | Accumulates in RBCs as a result of binding to CA-II.[4][6][8] |
| Metabolism | Metabolized by hepatic cytochrome P450 enzymes (CYP3A4, CYP2A6, CYP2B6, CYP2C8, CYP2C9).[5] The primary active metabolite is N-desethylbrinzolamide.[1][2][7] | Slowly metabolized, likely by CYP enzymes, to its main metabolite, N-desethyldorzolamide.[4][6][8] |
| Elimination Half-Life | Long half-life in whole blood (approximately 111 days).[1][2][3][7] | Very slow terminal elimination half-life from RBCs of over 4 months (≥120 days).[4][8] |
| Primary Excretion Route | Primarily eliminated in the urine, with about 60% as the unchanged drug.[1][5] | Primarily excreted unchanged in the urine.[4] |
Table 2: Comparative Ocular Pharmacokinetics in Rabbits (Single Dose)
| Ocular Tissue | Pharmacokinetic Parameter | Brinzolamide | Dorzolamide | Fold Difference (Dorzolamide vs. Brinzolamide) |
| Aqueous Humor | AUC0–24 | Lower | Higher | 2x[9] |
| Cmax | Lower | Higher | 2-5x[9] | |
| Tmax | ~45 min[9][10] | ~30 min[9][10] | - | |
| Anterior Sclera | AUC0–24 | Lower | Higher | 7x[9] |
| Posterior Sclera | AUC0–24 | Lower | Higher | 2.6x[9] |
| Anterior Retina | AUC0–24 | Lower | Higher | 1.4x[9] |
| Posterior Retina | AUC0–24 | Lower | Higher | 1.9x[9] |
| Anterior Vitreous | AUC0–24 | Lower | Higher | 1.2x[9] |
| Optic Nerve | AUC0–24 | Lower | Higher | 9x[9] |
AUC0–24 (Area Under the Curve from 0 to 24 hours) reflects total drug exposure in the tissue over 24 hours. Cmax is the maximum observed drug concentration. Tmax is the time at which Cmax is observed.
Table 3: Comparative Ocular and Systemic Pharmacokinetics in Rabbits (Multiple Doses)
| Compartment | Finding |
| Aqueous Humor | Dorzolamide levels were 1.4- to 3.2-fold higher than Brinzolamide.[9] |
| Vitreous Humor | Dorzolamide concentrations were significantly higher than Brinzolamide.[9] |
| Optic Nerve | Dorzolamide levels were 2.4- to 5.2-fold higher than Brinzolamide.[9] |
| Plasma | Dorzolamide levels were 1.3- to 1.9-fold higher than Brinzolamide.[9] |
Experimental Protocols
The data presented above are typically derived from ocular pharmacokinetic studies conducted in animal models, most commonly pigmented rabbits. A representative experimental protocol is detailed below.
Objective: To compare the ocular and systemic pharmacokinetics of Brinzolamide and Dorzolamide following topical administration.
Animal Model: Pigmented rabbits are frequently used as their eye physiology shares similarities with humans.[11] All procedures adhere to guidelines for the use of animals in ophthalmic research.[11]
Methodology:
-
Drug Administration: A precise volume (e.g., 30 μL) of the ophthalmic formulation (e.g., 1% Brinzolamide suspension or 2% Dorzolamide solution) is administered topically to the eyes of the rabbits.
-
Dosing Schedule: Studies may involve a single dose or a multiple-dosing regimen (e.g., twice daily for 7, 14, and 21 days) to assess drug accumulation.
-
Sample Collection: At predetermined time points following administration, animals are humanely euthanized. Ocular tissues (such as aqueous humor, cornea, iris-ciliary body, retina, vitreous, and optic nerve) and blood (plasma) samples are collected.[12][13]
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the collected tissue and plasma samples is quantified using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC/MS/MS).[9]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using noncompartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, and the area under the concentration-time curve (AUC).[9]
Visualization of Pathways and Workflows
Pharmacokinetic Pathway Diagram
Caption: Comparative Pharmacokinetic Pathway of Brinzolamide and Dorzolamide.
Experimental Workflow Diagram
Caption: Typical Experimental Workflow for an Ocular Pharmacokinetic Study.
References
- 1. Brinzolamide - Wikipedia [en.wikipedia.org]
- 2. pi.bausch.com [pi.bausch.com]
- 3. Brinzolamide Monograph for Professionals - Drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics - Experimentica [experimentica.com]
- 13. Ocular Pharmacokinetic Study for Glaucoma Drugs - Ace Therapeutics [acetherapeutics.com]
Brinzolamide-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For the ophthalmic drug brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma, achieving reliable analytical data is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a cornerstone of robust and reproducible bioanalysis. This guide provides a comprehensive comparison of brinzolamide-d5, a deuterated analog of the drug, with a non-deuterated alternative, rabeprazole, for the quantification of brinzolamide in biological matrices.
The Gold Standard: Deuterated Internal Standards
Ideally, an internal standard should mimic the analyte's physicochemical properties as closely as possible to compensate for variations during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative LC-MS/MS. By incorporating stable isotopes like deuterium (²H or d), the molecular weight of the internal standard is increased without significantly altering its chemical behavior. This ensures that the IS and the analyte co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in the mass spectrometer.
This guide will delve into the performance of this compound as an internal standard and compare it with a structurally unrelated compound, rabeprazole, which has also been utilized for brinzolamide quantification. The comparison will be based on reported accuracy and precision data from validated bioanalytical methods.
Accuracy and Precision: A Head-to-Head Comparison
The following tables summarize the accuracy and precision data from two separate studies: one employing this compound as the internal standard for brinzolamide quantification in urine and hair, and another using rabeprazole as the internal standard for analysis in dried blood spots.
Table 1: Performance of this compound as an Internal Standard
| Matrix | Analyte Concentration | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% of nominal) |
| Urine | Low QC (31.5 ng/mL) | < 15% | < 15% | Within ±20% of target at LOQ |
| Medium QC (87 ng/mL) | < 15% | < 15% | Not explicitly stated | |
| High QC (350 ng/mL) | < 15% | < 15% | Not explicitly stated | |
| Hair | Low QC (0.5 ng/mg) | < 15% | < 15% | Within ±20% of target at LOQ |
| Medium QC (3.5 ng/mg) | < 15% | < 15% | Not explicitly stated | |
| High QC (7.5 ng/mg) | < 15% | < 15% | Not explicitly stated |
Data sourced from a study on the determination of carbonic anhydrase inhibitors in urine and hair.[1]
Table 2: Performance of Rabeprazole as an Internal Standard
| Matrix | Analyte Concentration Range | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% of nominal) |
| Dried Blood Spots | 0.500 - 20.0 µg/mL | < 14% | < 14% | 92.2% - 111% |
Data sourced from a study on the quantitation of brinzolamide in dried blood spots.[2][3]
Based on the available data, both methods demonstrate acceptable levels of precision and accuracy as per regulatory guidelines. The method using this compound reports intra- and inter-assay precision to be less than 15%, and accuracy within ±20% at the limit of quantification (LOQ)[1]. The method employing rabeprazole shows intra- and inter-assay precision of less than 14% and accuracy ranging from 92.2% to 111% across a concentration range of 0.500-20.0 µg/mL[2][3].
While both internal standards yield validated methods, the use of a deuterated internal standard like this compound is theoretically superior as it more closely mimics the analyte's behavior, potentially leading to better compensation for matrix effects and variability in extraction recovery.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols for the quantification of brinzolamide using both this compound and rabeprazole as internal standards.
Method 1: Quantification of Brinzolamide using this compound as an Internal Standard in Urine and Hair
This method utilizes ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous determination of brinzolamide and other carbonic anhydrase inhibitors.
Sample Preparation (Urine):
-
Urine samples are diluted with the internal standard working solution (containing this compound).
-
The diluted sample is directly injected into the UHPLC-MS/MS system.
Sample Preparation (Hair):
-
Twenty-five milligrams of hair are incubated with a digestion buffer at 100°C for 1 hour.
-
After cooling, the supernatant is collected.
-
An aliquot of the supernatant is mixed with the internal standard working solution.
-
The mixture is then injected into the UHPLC-MS/MS system.
UHPLC-MS/MS Parameters:
-
Column: ACQUITY UPLC® BEH C18
-
Mobile Phase: Gradient elution with 0.1% formic acid in 5 mM ammonium acetate buffer and 0.01% formic acid in methanol.
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 1 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: Quantification of Brinzolamide using Rabeprazole as an Internal Standard in Dried Blood Spots
This method employs liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) for the analysis of brinzolamide in dried blood spots (DBS).
Sample Preparation (Dried Blood Spots):
-
A disc is punched from the dried blood spot sample.
-
The disc is placed in a tube, and a solution containing the internal standard (rabeprazole) is added.
-
The sample is vortexed and sonicated to extract the analyte and internal standard.
-
After centrifugation, an aliquot of the supernatant is diluted.
-
The diluted extract is then injected into the LC-QTOF-MS/MS system.
LC-QTOF-MS/MS Parameters:
-
Column: Cyano analytical column
-
Mobile Phase: Isocratic elution with methanol and 10 mM ammonium formate (90:10, v/v).
-
Flow Rate: 0.350 mL/min
-
Injection Volume: Not explicitly stated.
-
Mass Spectrometer: Quadrupole time-of-flight mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Tandem Mass Spectrometry (MS/MS)
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both methods.
Caption: Workflow for Brinzolamide Quantification using this compound IS.
Caption: Workflow for Brinzolamide Quantification using Rabeprazole IS.
Conclusion
Both this compound and rabeprazole have been successfully used as internal standards for the quantification of brinzolamide in different biological matrices, yielding methods with acceptable accuracy and precision. However, the use of a stable isotope-labeled internal standard like this compound is generally preferred in bioanalysis due to its ability to more effectively compensate for analytical variability. The choice of internal standard will ultimately depend on the specific requirements of the study, including the matrix being analyzed, the desired level of analytical rigor, and the availability and cost of the internal standard. For researchers and drug development professionals aiming for the highest level of data quality and reliability, this compound represents the more robust and scientifically sound choice for an internal standard in the quantitative analysis of brinzolamide.
References
- 1. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantitative Analysis of Brinzolamide Using Deuterated Internal Standard: A Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioanalytical methods for the quantification of Brinzolamide, with a focus on the linearity and range of quantification when using its deuterated internal standard, Brinzolamide-d5. This guide summarizes key performance data and presents detailed experimental protocols to support method development and validation.
The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy in quantitative bioanalysis to improve the accuracy and precision of LC-MS/MS methods.[1] By mimicking the physicochemical properties of the analyte, the deuterated internal standard effectively compensates for variability in sample preparation and matrix effects. This guide collates data from various studies to offer a comparative overview of the linearity and quantification ranges achieved in different biological matrices.
Comparison of Linearity and Quantitation Ranges
The following tables summarize the linearity and range of quantification for Brinzolamide using this compound as an internal standard across various biological matrices, as well as comparative data from methods employing alternative internal standards or analytical techniques.
Table 1: Linearity and Range of Quantification for Brinzolamide using this compound by LC-MS/MS
| Biological Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Correlation Coefficient (r²) | Reference |
| Rabbit Aqueous Humor | 0.500 - 500 ng/mL | 0.500 ng/mL | 500 ng/mL | Not Reported | |
| Rabbit Tears | 1.00 - 1000 ng/mL | 1.00 ng/mL | 1000 ng/mL | Not Reported | |
| Rabbit Cornea | 5.00 - 1000 ng/mL | 5.00 ng/mL | 1000 ng/mL | Not Reported | |
| Rabbit Conjunctiva | 5.00 - 1000 ng/mL | 5.00 ng/mL | 1000 ng/mL | Not Reported | |
| Rabbit Iris-Ciliary Body | 5.00 - 1000 ng/mL | 5.00 ng/mL | 1000 ng/mL | Not Reported | |
| Human Urine | LLOQ - 500 ng/mL | 0.07 - 1.16 ng/mL | 500 ng/mL | > 0.99 | |
| Human Hair | LLOQ - 10 ng/mg | 0.02 - 0.15 ng/mg | 10 ng/mg | > 0.99 |
Table 2: Linearity and Range of Quantification for Brinzolamide using Alternative Methods
| Analytical Method | Internal Standard | Biological Matrix / Sample Type | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | Not Applicable | Bulk Drug | 5 - 100 µg/mL | 0.75 µg/mL | 0.9994 | [2] |
| LC-QTOF-MS/MS | Rabeprazole | Dried Blood Spots | 0.500 - 20.0 µg/mL | 0.500 µg/mL | Not Reported | [3][4] |
| RP-HPLC | Not Applicable | Ophthalmic Formulation | 5 - 30 µg/mL | 0.67 µg/mL | Not Reported | [5] |
| HPLC | Not Applicable | Not Specified | 1 - 100 µg/mL | 0.25 µg/mL | 0.9999 | [6] |
| RP-HPLC | Not Applicable | Bulk Drug | 100 - 500 mcg/ml | Not Reported | 0.998 |
Experimental Protocols
This section provides detailed methodologies for the quantification of Brinzolamide using this compound in various biological matrices, based on published literature.
Protocol 1: Quantification of Brinzolamide in Rabbit Ocular Tissues by LC-MS/MS[2]
1. Sample Preparation:
-
Aqueous Humor: Mix an equal volume of the sample with a 1:1 acetonitrile:water solution. Add the this compound internal standard working solution in acetonitrile, followed by water. Vortex and centrifuge the sample. Collect the supernatant for analysis.
-
Tears: Collect tear fluid onto Schirmer test strips. Place the strip in a microcentrifuge tube, add the this compound internal standard working solution in acetonitrile, and vortex vigorously. Centrifuge the sample and transfer an aliquot of the supernatant to a 96-well plate. Dilute with a 1:9 acetonitrile:water solution before analysis.
-
Cornea, Conjunctiva, and Iris-Ciliary Body: Homogenize the tissue samples. Mix an aliquot of the homogenate with a 1:1 acetonitrile:water solution. Add 5% formic acid in water and vortex. Add the this compound internal standard working solution in acetonitrile, vortex, and centrifuge. Transfer an aliquot of the supernatant to a new 96-well plate and dilute with water for analysis.
2. Chromatographic Conditions:
-
Specific column, mobile phase, and gradient conditions were not detailed in the provided source.
3. Mass Spectrometric Detection:
-
Specific mass transitions and instrument parameters were not detailed in the provided source.
Protocol 2: Quantification of Brinzolamide in Human Urine and Hair by UHPLC-MS/MS[3]
1. Sample Preparation:
-
Urine: Dilute urine samples with the internal standard solution (this compound in methanol).
-
Hair: Incubate twenty-five milligrams of hair with 500 µL of M3® buffer reagent at 100°C for 1 hour. After cooling, inject the supernatant into the UHPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate buffer
-
Mobile Phase B: 0.01% formic acid in methanol
-
Flow Rate: 0.35 mL/min
-
Gradient:
-
0-0.25 min: 5% B
-
0.26-3 min: Increase to 20% B
-
3.1-5 min: Increase to 95% B
-
5-5.5 min: Hold at 95% B
-
5.5-8 min: Return to 5% B for re-equilibration
-
-
Column Temperature: 50°C
-
Autosampler Temperature: 10°C
3. Mass Spectrometric Detection:
-
Specific mass transitions and instrument parameters were not detailed in the provided source.
Experimental Workflow Visualization
The following diagrams illustrate the typical experimental workflows for the quantification of Brinzolamide using an internal standard.
Caption: General experimental workflow for Brinzolamide quantification.
Caption: Logical relationship for accurate quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analytical method development for brinzolamide stability. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Brinzolamide levels in different ocular tissues
A Comparative Analysis of Brinzolamide Distribution in Ocular Tissues
This guide provides a detailed comparison of brinzolamide concentrations across various ocular tissues, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the ocular pharmacokinetics of this widely used carbonic anhydrase inhibitor.
Data Summary
The following table summarizes the peak concentration (Cmax) and total drug exposure (Area Under the Curve, AUC) of brinzolamide in different ocular tissues of pigmented rabbits following a single topical administration of a 1% brinzolamide suspension. For comparative purposes, data for a 2% dorzolamide solution from the same study is also included.
| Ocular Tissue | Brinzolamide (1%) | Dorzolamide (2%) |
| Anterior Segment | ||
| Cornea | Cmax: 2.9 ± 1.1 µg/g | Cmax: 4.9 ± 1.5 µg/g |
| AUC₀₋₂₄: 18.9 ± 5.6 µg·h/g | AUC₀₋₂₄: 35.8 ± 9.8 µg·h/g | |
| Aqueous Humor | Cmax: 0.6 ± 0.2 µg/mL | Cmax: 1.1 ± 0.3 µg/mL |
| AUC₀₋₂₄: 2.8 ± 0.9 µg·h/mL | AUC₀₋₂₄: 5.6 ± 1.7 µg·h/mL | |
| Iris-Ciliary Body | Not Reported | Not Reported |
| Posterior Segment | ||
| Anterior Sclera | Cmax: 0.5 ± 0.2 µg/g | Cmax: 2.9 ± 0.8 µg/g |
| AUC₀₋₂₄: 1.5 ± 0.5 µg·h/g | AUC₀₋₂₄: 10.5 ± 3.1 µg·h/g | |
| Posterior Sclera | Cmax: 0.3 ± 0.1 µg/g | Cmax: 0.9 ± 0.3 µg/g |
| AUC₀₋₂₄: 1.2 ± 0.4 µg·h/g | AUC₀₋₂₄: 4.2 ± 1.3 µg·h/g | |
| Anterior Retina | Cmax: 0.4 ± 0.1 µg/g | Cmax: 0.7 ± 0.2 µg/g |
| AUC₀₋₂₄: 2.1 ± 0.7 µg·h/g | AUC₀₋₂₄: 3.1 ± 1.0 µg·h/g | |
| Posterior Retina | Cmax: 0.2 ± 0.1 µg/g | Cmax: 0.5 ± 0.1 µg/g |
| AUC₀₋₂₄: 1.1 ± 0.4 µg·h/g | AUC₀₋₂₄: 2.1 ± 0.7 µg·h/g | |
| Anterior Vitreous | Cmax: 0.03 ± 0.01 µg/mL | Cmax: 0.09 ± 0.03 µg/mL |
| AUC₀₋₂₄: 0.15 ± 0.05 µg·h/mL | AUC₀₋₂₄: 0.6 ± 0.2 µg·h/mL | |
| Optic Nerve | Cmax: 0.1 ± 0.04 µg/g | Cmax: 0.5 ± 0.1 µg/g |
| AUC₀₋₂₄: 0.4 ± 0.1 µg·h/g | AUC₀₋₂₄: 3.6 ± 1.1 µg·h/g |
Data presented as mean ± standard deviation. Data sourced from a study in pigmented rabbits.[1]
In a separate study involving human patients receiving a fixed-combination ophthalmic suspension of 1% brinzolamide and 0.1% brimonidine tartrate, the mean concentrations in the aqueous and vitreous humor were found to be 1100 ± 813 nM and 8.96 ± 4.65 nM, respectively.[2] Another preclinical study in pigmented rabbits reported a mean brinzolamide concentration of 0.338 µg equivalents/g in the retina after a single dose of ¹⁴C-labeled brinzolamide.[3]
Experimental Protocols
The data presented above were primarily derived from a preclinical study utilizing pigmented rabbits.[1] The following is a detailed methodology for the key experiments.
1. Animal Model and Dosing Regimen
-
Animal Model: Pigmented rabbits were used for the pharmacokinetic studies.[1]
-
Dosing:
-
Single Dose Study: A single 30 µL drop of 1% brinzolamide ophthalmic suspension (Azopt®) was administered to one eye, and a 30 µL drop of 2% dorzolamide hydrochloride ophthalmic solution (Trusopt®) was administered to the contralateral eye of each rabbit.[1]
-
Multiple Dose Study: Rabbits received twice-daily doses with an 8-hour interval for 7, 14, or 21 days.[1]
-
2. Ocular Tissue Collection
-
At predetermined time points following drug administration, the rabbits were euthanized.[1]
-
Ocular tissues, including the cornea, conjunctiva, aqueous humor, sclera, retina, vitreous humor, and optic nerve, were carefully dissected and collected.[1] To prevent cross-contamination, surgical instruments were thoroughly cleaned between the dissection of each tissue.[1]
-
The collected tissue samples were weighed and stored at -80°C until analysis.[1]
3. Sample Processing and Analysis
-
Tissue Homogenization: Ocular tissues (excluding aqueous and vitreous humor) were homogenized in a buffer solution.[1]
-
Drug Extraction: A liquid-liquid extraction method was employed to extract brinzolamide and an internal standard (timolol) from the tissue homogenates.[1] Ethyl acetate was used as the organic solvent for the extraction.[1] Aqueous humor and vitreous humor samples were analyzed directly after dilution without the extraction step.[1]
-
Quantification: The concentration of brinzolamide in the processed samples was determined using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1] This method provides high sensitivity and selectivity for the simultaneous analysis of brinzolamide and other compounds.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the in-vivo analysis of brinzolamide levels in ocular tissues.
Caption: Experimental workflow for determining brinzolamide concentrations in ocular tissues.
References
A Comparative Guide to the Performance of Brinzolamide-d5 in LC-MS/MS Systems
This guide provides a detailed comparison of the analytical performance of Brinzolamide-d5 as an internal standard in various liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for the quantification of the carbonic anhydrase inhibitor, Brinzolamide. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Executive Summary
This compound is a stable isotope-labeled internal standard widely used for the accurate quantification of Brinzolamide in biological matrices. Its performance is crucial for the reliability of bioanalytical methods. This guide consolidates experimental data from published studies to compare the performance of LC-MS/MS methods utilizing this compound and other internal standards across different platforms, including Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (MS/MS) and High-Performance Liquid Chromatography (HPLC) coupled with Quadrupole Time-of-Flight (QTOF) MS/MS.
Experimental Methodologies
UHPLC-MS/MS Method with this compound
This method was developed for the simultaneous quantification of Brinzolamide and other diuretics in human urine and hair.
-
Sample Preparation:
-
Urine: Simple dilution before injection.
-
Hair: 25 mg of hair was incubated with 500 µL of M3® buffer reagent at 100°C for 1 hour for complete digestion. After cooling, the supernatant was injected into the chromatography system[1].
-
-
Chromatography:
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer operating in scheduled multiple reaction monitoring (MRM) mode[1].
-
Ionization: Positive electrospray ionization (ESI+).
-
Internal Standard: this compound.
-
LC-QTOF-MS/MS Method with Rabeprazole as Internal Standard
This method was developed and validated for the determination of Brinzolamide in dried blood spots (DBS).
-
Sample Preparation: A novel sample collection, storage, and transfer technique suitable for analyzing drugs with high distribution into red blood cells[2][3].
-
Chromatography:
-
Mass Spectrometry:
LC-MS/MS Method with Timolol as Internal Standard
This method was developed for the simultaneous analysis of Brinzolamide and Dorzolamide in rabbit ocular tissues.
-
Sample Preparation: Liquid-liquid extraction was employed for tissue samples. Aqueous humor and vitreous samples were diluted and directly analyzed[4].
-
Chromatography:
-
Mass Spectrometry:
Performance Data Comparison
The following tables summarize the quantitative performance data from the different LC-MS/MS systems.
Table 1: Performance in Urine and Hair (UHPLC-MS/MS with this compound)[1]
| Parameter | Urine | Hair |
| Linearity (r²) | > 0.99 | > 0.99 |
| Range | LOQ to 500 ng/mL | LOQ to 10 ng/mg |
| LOQ | 0.07 - 1.16 ng/mL | 0.02 - 0.15 ng/mg |
| Intra-assay Precision | < 15% | < 15% |
| Inter-assay Precision | < 15% | < 15% |
| Process Efficiency | > 80% | > 80% |
Table 2: Performance in Dried Blood Spots (LC-QTOF-MS/MS with Rabeprazole IS)[2][3]
| Parameter | Value |
| Linearity Range | 0.500 - 20.0 µg/mL |
| Intra-assay Precision | < 14% |
| Inter-assay Precision | < 14% |
| Intra-assay Accuracy | 92.2% - 111% |
| Inter-assay Accuracy | 92.2% - 111% |
| Extraction Recovery | 93.5% |
| Matrix Effect | Not observed |
Visualizations
Experimental Workflow for Brinzolamide Analysis
Caption: General experimental workflow for the bioanalysis of Brinzolamide.
Logical Relationship of LC-MS/MS Components
Caption: Key components and their relationship in an LC-MS/MS system.
Discussion and Conclusion
The presented data demonstrates that robust and sensitive methods can be developed for the quantification of Brinzolamide in various biological matrices using different LC-MS/MS platforms.
The UHPLC-MS/MS method utilizing this compound as the internal standard showcases excellent performance characteristics for the analysis of Brinzolamide in both urine and hair[1]. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus providing the most accurate and precise results by compensating for matrix effects and variations in instrument response.
The LC-QTOF-MS/MS method , although employing a different internal standard (rabeprazole), also provides good precision and accuracy for the analysis of Brinzolamide in a challenging matrix like dried blood spots[2][3]. QTOF instruments offer the advantage of high-resolution mass spectrometry, which can be beneficial for metabolite identification and reducing interferences in complex matrices.
The LC-MS/MS method with a triple quadrupole mass spectrometer and timolol as the internal standard demonstrates a reliable method for pharmacokinetic studies in ocular tissues[4]. Triple quadrupole instruments are known for their high sensitivity and selectivity in targeted quantitative analysis using Multiple Reaction Monitoring (MRM).
References
- 1. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Brinzolamide-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Brinzolamide-d5, a deuterated internal standard for the carbonic anhydrase inhibitor, Brinzolamide.
Hazard Identification and Risk Assessment
Quantitative Data Summary
While specific occupational exposure limits (OELs) for Brinzolamide have not been established by major regulatory bodies, it is recommended to handle it as a potent compound. The following table summarizes the available data; for Brinzolamide, in the absence of official OELs, a risk-based approach to minimize exposure is crucial.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | Not Established | [1][2][3][4] |
| Permissible Exposure Limit (PEL) | Not Established | [5] |
| Short-Term Exposure Limit (STEL) | Not Established | [4] |
| Oral LD50 (Rat) | 1000 - 2000 mg/kg | [2] |
| Oral LD50 (Mouse) | 1406 mg/kg | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to this compound.
Recommended PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant, impervious gloves. Considering double gloving is a good practice when handling potent compounds.[2]
-
Body Protection: A disposable lab coat or a protective suit is recommended to prevent skin contact.[1][2]
-
Respiratory Protection: In situations where dust may be generated, such as weighing or transferring the solid compound, a NIOSH-approved respirator is necessary.[1]
Procedural, Step-by-Step Guidance for Donning and Doffing PPE:
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Suit: Put on the disposable gown or protective suit, ensuring it covers your clothing completely.
-
Gloves (First Pair): If double gloving, put on the first pair of gloves, extending them over the cuffs of the gown.
-
Respiratory Protection: Fit the respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves (Second Pair): Put on the second pair of gloves, extending them over the cuffs of the gown.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Gown/Suit: Remove the gown or suit by rolling it down and away from your body, turning it inside out as you go.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield or goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is available and in good condition. The work area, such as a chemical fume hood or a glove box, should be clean and prepared.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a ventilated enclosure to minimize the risk of dust inhalation. Use tools and equipment that are easy to clean.
-
Solution Preparation: When dissolving the solid, add the solvent to the compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a dry spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, absorb it with an inert material.
-
Clean: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal as hazardous waste.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Containerization: Place all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Aqueous Waste: For any aqueous waste containing this compound, it should be collected in a designated, labeled container. Do not pour it down the drain.
-
Waste Pickup: Arrange for a licensed hazardous waste disposal company to collect the waste. Provide them with a complete and accurate description of the waste contents.
Visualizations
The following diagrams illustrate the key safety and operational workflows for handling this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. epfl.ch [epfl.ch]
- 5. cdc.gov [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
